7-(trifluoromethyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYAPZSEPNOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439558 | |
| Record name | 7-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172217-02-6 | |
| Record name | 7-(Trifluoromethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172217-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-(Trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Trifluoromethyl)-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 7-position of the indole scaffold can profoundly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its melting point, boiling point, pKa, partition coefficient (logP), and aqueous solubility. Due to the limited availability of direct experimental data for this specific isomer, this guide combines predicted values with established experimental protocols for the determination of these crucial parameters in indole derivatives. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 172217-02-6 |
| Molecular Formula | C₉H₆F₃N |
| Molecular Weight | 185.15 g/mol |
| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NC=C2 |
Physicochemical Properties
A summary of the available and estimated physicochemical properties of this compound is presented below. It is important to note that while some predicted values are available, experimental determination is crucial for precise characterization.
| Property | Value | Source |
| Melting Point | Estimated: 66-72 °C | [1] (Value for 5-(trifluoromethyl)-1H-indole) |
| Boiling Point | Data not available | N/A |
| pKa (acidic, N-H) | Data not available | N/A |
| Partition Coefficient (XLogP3) | 3.1 | PubChem Prediction |
| Aqueous Solubility | Data not available | N/A |
Experimental Protocols for Physicochemical Property Determination
Detailed methodologies for the experimental determination of the key physicochemical properties of indole derivatives are outlined below. These protocols are standard procedures in medicinal and organic chemistry.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [2][3][4][5]
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample in the capillary tube at the same level.[2] This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil like mineral oil) or a calibrated melting point apparatus.[6]
-
Heating: The heating bath is heated slowly and steadily, with a heating rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.[4]
Figure 1: Experimental workflow for melting point determination.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Thiele Tube Method (Siwoloboff Method) [1][6][7][8]
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end downwards.[6]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[7] Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.
-
Observation: As the temperature rises, the sample will begin to boil, and a rapid and continuous stream of vapor bubbles will emerge from the capillary tube. At this point, heating is discontinued.
-
Recording: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]
Figure 2: Experimental workflow for boiling point determination.
pKa Determination
The pKa is a measure of the acidity of a compound. For this compound, the most relevant pKa is that of the N-H proton of the indole ring.
Methodology: Potentiometric Titration [9][10][11][12][13]
-
Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.[11]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.[10]
References
- 1. chymist.com [chymist.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. Thiele tube - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Structural Analysis and Characterization of 7-(Trifluoromethyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and spectroscopic characteristics of 7-(trifluoromethyl)-1H-indole. The information presented herein is intended to support research, synthesis, and drug development activities involving this fluorinated indole derivative. This document summarizes key analytical data, proposes a detailed synthetic protocol, and outlines a general characterization workflow.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₆F₃N and a molecular weight of 185.15 g/mol . The presence of the trifluoromethyl group at the 7-position of the indole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃N | - |
| Molecular Weight | 185.15 g/mol | - |
| XlogP | 3.1 | [1] |
| Monoisotopic Mass | 185.04523 Da | [1] |
Synthesis of this compound
A reliable method for the synthesis of this compound is the Fischer indole synthesis.[2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[2] For the synthesis of the title compound, 2-(trifluoromethyl)phenylhydrazine and a suitable carbonyl compound can be utilized.
Proposed Synthetic Workflow
Experimental Protocol: Fischer Indole Synthesis
This protocol is a proposed method and may require optimization.
Materials:
-
2-(Trifluoromethyl)phenylhydrazine
-
Acetaldehyde
-
Ethanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)phenylhydrazine (1.0 eq) in ethanol.
-
Add acetaldehyde (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude acetaldehyde 2-(trifluoromethyl)phenylhydrazone.
-
-
Indolization:
-
To the crude hydrazone, add a suitable acid catalyst. For example, a mixture of polyphosphoric acid or a solution of sulfuric acid in ethanol.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst used, typically 80-140°C).
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
-
Structural Characterization
A comprehensive structural characterization of this compound involves a combination of spectroscopic techniques to confirm its identity and purity.
Spectroscopic Characterization Workflow
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound. Where specific data for the title compound is not available, data from the closely related this compound-2-carboxylic acid and other substituted indoles are provided for comparison and prediction.[3][4]
Table 2: Spectroscopic Data for this compound and Related Compounds
| Technique | Data Type | Expected/Observed Values for this compound | Reference Compound Data |
| ¹H NMR | Chemical Shift (δ, ppm) | H1 (N-H): ~8.2 (br s)H2, H3: ~6.5-7.5 (m)H4, H5, H6: ~7.0-7.8 (m) | 2-(Trifluoromethyl)-1H-indole: δ 8.37 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.3 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.20 (dd, J = 14.6, 6.8 Hz, 1H), 6.92 (s, 1H).[4] |
| ¹³C NMR | Chemical Shift (δ, ppm) | CF₃: ~124 (q)Aromatic Carbons: ~110-140 | 2-(Trifluoromethyl)-1H-indole: δ 136.13, 126.60, 125.73 (q, J = 38.8 Hz), 124.77, 122.08, 121.26 (q, J = 268.5 Hz), 121.13, 111.69, 104.27 (q, J = 3.3 Hz).[4] |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | ~ -60 to -65 (s) | 2-(Trifluoromethyl)-1H-indole: δ -60.54 (s).[4] |
| Mass Spec. | m/z | [M+H]⁺: 186.0525 | Predicted [M+H]⁺: 186.05251.[1] |
| IR | Wavenumber (cm⁻¹) | N-H stretch: ~3400C-F stretch: ~1100-1300Aromatic C=C stretch: ~1450-1600 | 7-(Trifluoromethyl)-2,3-dihydro-1H-indole: Key stretches expected in similar regions.[5] |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent and the specific instrumentation used. The provided data for reference compounds serves as a guide for interpreting the spectra of this compound. A detailed analysis of the coupling patterns in the ¹H NMR spectrum will be crucial for the unambiguous assignment of the aromatic protons.
Conclusion
This technical guide provides a foundational understanding of the synthesis and structural characterization of this compound. The proposed Fischer indole synthesis offers a viable route for its preparation, and the collated spectroscopic data provides a basis for its analytical characterization. Researchers and scientists working with this compound are encouraged to use this guide as a starting point for their investigations, with the understanding that experimental optimization and detailed spectroscopic analysis are essential for confirming the structure and purity of the synthesized material.
References
- 1. PubChemLite - this compound (C9H6F3N) [pubchemlite.lcsb.uni.lu]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic Profile of 7-(Trifluoromethyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-(trifluoromethyl)-1H-indole. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on data from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and application of this compound in research and development.
Spectroscopic Data Summary
The following tables summarize the predicted and representative spectroscopic data for this compound. These values are derived from analyses of similar fluorinated indole structures and are intended to be a reliable guide for experimental verification.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.2 | br s | - | H-1 (N-H) |
| ~7.7 | d | ~8.0 | H-4 | |
| ~7.3 | t | ~7.8 | H-5 | |
| ~7.1 | d | ~7.5 | H-6 | |
| ~7.4 | t | ~2.8 | H-2 | |
| ~6.6 | t | ~2.4 | H-3 | |
| ¹³C NMR | ~135 | C | - | C-7a |
| ~129 | CH | - | C-4 | |
| ~125 | q | ¹JCF ≈ 270 | CF₃ | |
| ~124 | CH | - | C-2 | |
| ~122 | CH | - | C-5 | |
| ~119 | q | ²JCCF ≈ 35 | C-7 | |
| ~118 | CH | - | C-6 | |
| ~103 | CH | - | C-3 | |
| ~128 | C | - | C-3a | |
| ¹⁹F NMR | ~ -61 | s | - | CF₃ |
Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Coupling constants are absolute values.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1620, 1580, 1460 | Medium to Strong | C=C Aromatic Ring Stretch |
| ~1350 | Strong | C-F Stretch (CF₃) |
| ~1160, 1120 | Strong | C-F Stretch (CF₃) |
| ~750 | Strong | ortho-disubstituted Benzene C-H Bend |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 185 | 100 | [M]⁺ (Molecular Ion) |
| 166 | Moderate | [M - F]⁺ |
| 116 | High | [M - CF₃]⁺ |
| 89 | Moderate | [C₇H₅]⁺ |
Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry of aromatic and fluorinated compounds.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR: Spectra are acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Spectra are recorded at 100 MHz or 125 MHz. A spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and broadband proton decoupling are typically employed.
-
¹⁹F NMR: Spectra are obtained at a frequency of 376 MHz or 470 MHz. A spectral width of -50 to -70 ppm is common for trifluoromethyl groups, with a relaxation delay of 1-2 seconds.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the thin-film method is suitable.
-
A small amount of the solid (1-2 mg) is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate completely, leaving a thin, even film of the compound on the plate.
-
The salt plate is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.
-
A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized by heating.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting positively charged molecular ions and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical pathway for the structural elucidation of this compound using NMR spectroscopy.
Technical Guide: Biological Activity Screening of 7-(Trifluoromethyl)-1H-indole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities associated with the 7-(trifluoromethyl)-1H-indole scaffold. Due to a scarcity of publicly available data on the specific biological activities of this compound, this document focuses on its closely related analog, this compound-2,3-dione, also known as 7-trifluoromethylisatin. This derivative has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and a modulator of the β-catenin signaling pathway. This guide details the experimental protocols for screening these activities and presents the relevant signaling pathways to provide a framework for future research and drug discovery efforts centered on this chemical moiety.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the this compound core is a promising starting point for the development of novel therapeutic agents. This guide explores the known and potential biological activities of this scaffold, with a primary focus on the inhibitory actions of its dione derivative, 7-trifluoromethylisatin, against key enzymes and signaling pathways implicated in inflammation and cancer.
Potential Biological Activities of this compound Analogs
Screening of chemical libraries has suggested that this compound-2,3-dione may act as an inhibitor of several key biological targets.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes, COX-1 and COX-2, are key enzymes in the biosynthesis of prostaglandins from arachidonic acid.[1][2] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammation.[3][4] Inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Table 1: Summary of Potential COX Inhibitory Activity
| Compound | Target | Activity (IC50) |
| This compound-2,3-dione | COX-1 | Data not available |
| This compound-2,3-dione | COX-2 | Data not available |
β-Catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[9][10] Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer.[11] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[10] Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus. In the nucleus, it acts as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation and survival.[12][13]
This compound-2,3-dione has been identified as a potential inhibitor of β-catenin.[6][7][8] The precise mechanism and potency of this inhibition require experimental validation.
Table 2: Summary of Potential β-Catenin Inhibition
| Compound | Target | Activity (IC50) |
| This compound-2,3-dione | β-Catenin | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for screening the potential biological activities of this compound and its derivatives.
COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the inhibitory activity of a test compound against COX-1 and COX-2.
3.1.1. Materials
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
Known COX-1 and COX-2 inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Test compound (this compound-2,3-dione) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
3.1.2. Procedure
-
Compound Preparation: Prepare a series of dilutions of the test compound in COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay Buffer.
-
Enzyme Control: Assay Buffer + COX enzyme.
-
Inhibitor Control: Known inhibitor + COX enzyme.
-
Test Compound: Diluted test compound + COX enzyme.
-
-
Initiation of Reaction: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.
-
Substrate Addition: Prepare a solution of arachidonic acid in NaOH. Add this solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). The percent inhibition is calculated as: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
β-Catenin/TCF Signaling Pathway Reporter Assay
This cell-based assay measures the transcriptional activity of the β-catenin/TCF complex and is a common method to screen for inhibitors of the Wnt/β-catenin pathway.
3.2.1. Materials
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TOPFlash and FOPFlash luciferase reporter plasmids (TOPFlash contains TCF/LEF binding sites; FOPFlash contains mutated sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a
-
Test compound (this compound-2,3-dione) dissolved in a suitable solvent (e.g., DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white microplate
3.2.2. Procedure
-
Cell Seeding: Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations.
-
Wnt Pathway Activation: Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a to activate the β-catenin signaling pathway.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the compound is determined by the reduction in normalized luciferase activity in Wnt3a-stimulated cells. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
COX Enzymatic Pathway
Caption: The cyclooxygenase (COX) enzymatic pathway.
Wnt/β-Catenin Signaling Pathway
Caption: The canonical Wnt/β-catenin signaling pathway.
Experimental Workflow for Inhibitor Screening
Caption: General workflow for screening biological activity.
Conclusion and Future Directions
The this compound scaffold, particularly its dione derivative, presents an interesting starting point for the development of novel therapeutic agents targeting inflammatory and oncogenic pathways. The preliminary classification of 7-trifluoromethylisatin as a potential inhibitor of COX enzymes and β-catenin signaling highlights the need for rigorous experimental validation. The protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to systematically screen and characterize the biological activities of this and related compounds. Future work should focus on obtaining quantitative inhibitory data, elucidating the precise mechanisms of action, and exploring the structure-activity relationships of this promising class of molecules.
References
- 1. Structure of COX-1 and COX-2 enzymes and their interaction with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. usbio.net [usbio.net]
- 8. usbio.net [usbio.net]
- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 7-(Trifluoromethyl)-1H-indole
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: 7-(Trifluoromethyl)-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. A comprehensive understanding of its solubility and stability is paramount for advancing its development from discovery to formulation. This document provides a foundational guide to the physicochemical properties of this compound, outlining standardized methodologies for determining its solubility and stability profiles. While specific experimental data for this compound is not extensively available in public literature, this guide presents the requisite experimental frameworks and data presentation structures.
Physicochemical Properties
A foundational understanding of a compound's basic physicochemical properties is essential before undertaking detailed solubility and stability assessments.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₆F₃N[1]
-
Molecular Weight: 185.15 g/mol [1]
-
General Appearance: Typically a solid, may range from off-white to pale yellow. The parent compound, indole, is a colorless to yellow crystalline solid.[2]
The trifluoromethyl group is strongly electron-withdrawing, which can influence the pKa of the indole N-H and the overall lipophilicity of the molecule compared to unsubstituted indole.
Solubility Profile
Solubility is a critical determinant of a compound's suitability for various experimental and formulation pathways. The solubility of indole itself is limited in water but increases in organic solvents.[2][3] The addition of a trifluoromethyl group is expected to decrease aqueous solubility further due to increased lipophilicity.
Table 1: Predicted Aqueous Solubility Profile This table provides a template for recording pH-dependent aqueous solubility data, which is critical for understanding behavior in biological systems.
| Solvent System (Aqueous Buffer) | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (M) | Method |
| 0.1 M HCl (pH ~1) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Bicarbonate Buffer (pH 9.0) | 25 | Data Not Available | Data Not Available | Shake-Flask |
Table 2: Predicted Organic Solvent Solubility Profile Solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening assays.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Acetonitrile (ACN) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Dichloromethane (DCM) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Ethyl Acetate | 25 | Data Not Available | Data Not Available | Shake-Flask |
Stability Profile
Chemical stability determines a compound's shelf-life and its degradation pathways under various environmental conditions. Forced degradation studies are essential for identifying potential degradants and developing stability-indicating analytical methods.
Table 3: Stability in Aqueous Solutions This table outlines a framework for assessing stability across a pH range, mimicking physiological and potential formulation conditions.
| Condition | Time (hours) | % Remaining | Degradants Identified | Analytical Method |
| 0.1 M HCl (40 °C) | 24 | Data Not Available | Data Not Available | HPLC-UV/MS |
| Phosphate Buffer pH 7.4 (40 °C) | 48 | Data Not Available | Data Not Available | HPLC-UV/MS |
| 0.1 M NaOH (40 °C) | 24 | Data Not Available | Data Not Available | HPLC-UV/MS |
| 3% H₂O₂ (25 °C) | 24 | Data Not Available | Data Not Available | HPLC-UV/MS |
Table 4: Solid-State Stability Solid-state stability is critical for determining appropriate storage conditions and shelf-life for the neat compound.
| Condition | Time (weeks) | % Remaining | Physical Appearance | Analytical Method |
| 40 °C / 75% RH | 4 | Data Not Available | Data Not Available | HPLC-UV |
| Photostability (ICH Q1B) | - | Data Not Available | Data Not Available | HPLC-UV |
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of reliable physicochemical data generation.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and measuring the concentration in the supernatant.
Caption: Workflow for the shake-flask solubility determination method.
Protocol: Forced Degradation Study (Stability Assessment)
Forced degradation studies expose the compound to harsh conditions to accelerate decomposition, providing insight into its intrinsic stability.
Caption: Workflow for a solution-state forced degradation study.
Logical Framework: Impact on Drug Development
Solubility and stability are not isolated parameters; they are interdependent properties that profoundly influence the entire drug development cascade. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise shelf-life, safety, and efficacy.
Caption: Decision-making flowchart based on solubility and stability data.
References
In Silico Modeling of 7-(Trifluoromethyl)-1H-indole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 7-(trifluoromethyl)-1H-indole and its derivatives. The indole scaffold is a prominent feature in many biologically active compounds, and the addition of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability. In silico modeling offers a powerful, cost-effective, and rapid approach to elucidate the molecular interactions of these compounds, predict their pharmacokinetic properties, and guide the rational design of novel therapeutics.
Core Computational Methodologies
A variety of in silico techniques are employed to understand the behavior of this compound derivatives at a molecular level. These methods range from quantum chemical calculations that describe the electronic properties of the molecule to classical mechanics simulations that model its interaction with biological macromolecules over time.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a fundamental method used to investigate the electronic structure, geometry, and vibrational frequencies of a molecule. For derivatives like this compound-2-carboxylic acid (TICA), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are performed to determine the optimized molecular geometry and predict spectroscopic properties.[1] Key electronic parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and charge transfer capabilities.
Another important aspect analyzed is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying the electrophilic and nucleophilic sites of the molecule, thus predicting regions prone to intermolecular interactions.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of this compound derivatives and estimating their binding affinity. The process involves preparing the 3D structures of both the ligand and the protein receptor, defining a binding site on the receptor, and then using a scoring function to rank the different binding poses of the ligand. Studies on TICA have utilized molecular docking to investigate its interaction with human placental aromatase (PDB ID: 3S79), revealing key polar hydrogen bonds and hydrophobic interactions within the binding cavity.[1]
Molecular Dynamics (MD) Simulations
To assess the stability of the ligand-protein complex predicted by molecular docking, Molecular Dynamics (MD) simulations are performed. MD simulations provide a dynamic view of the complex over time, typically on the nanosecond scale. These simulations confirm the stability of the ligand within the binding pocket and can reveal important conformational changes and water-mediated interactions that are not captured by static docking. For instance, a 100 ns MD simulation was used to confirm the dynamic stability of the TICA-aromatase complex.[1]
ADMET Prediction
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery. Various computational models are used to predict the pharmacokinetic and pharmacodynamic properties of a compound. These predictions help in identifying potential liabilities of a drug candidate before significant resources are invested in its development. For TICA, it was found to satisfy several pharmacokinetic filters, including Lipinski's rule of five, and demonstrated a high bioavailability score of 0.85.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in silico experiments. The following sections outline the typical protocols for the key experiments discussed.
Protocol for Density Functional Theory (DFT) Calculations
-
Geometry Optimization: The initial structure of the this compound derivative is drawn using a molecular editor and subjected to a conformational search to identify the lowest energy conformer. This conformer is then optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).
-
Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: The energies of the HOMO and LUMO are calculated from the optimized geometry to determine the energy gap.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface to identify regions of positive and negative electrostatic potential.
Protocol for Molecular Docking
-
Ligand Preparation: The 3D structure of the this compound derivative is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands not relevant to the binding interaction are typically removed, hydrogen atoms are added, and charges are assigned.
-
Binding Site Definition: The binding pocket is defined, often based on the location of a co-crystallized ligand or through computational pocket detection algorithms.
-
Docking and Scoring: The ligand is docked into the defined binding site using a docking program (e.g., AutoDock, Glide). The resulting poses are scored based on their predicted binding affinity, and the top-ranked poses are analyzed for their interactions with the protein.
Protocol for Molecular Dynamics (MD) Simulation
-
System Preparation: The docked ligand-protein complex is placed in a simulation box, which is then solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) to ensure the system is stable.
-
Production Run: The production MD simulation is run for a specified period (e.g., 100 ns), during which the trajectory of all atoms is saved at regular intervals.
-
Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and to analyze the intermolecular interactions over time.
Quantitative Data Summary
The following tables summarize the key quantitative data from the in silico modeling of this compound-2-carboxylic acid (TICA).[1]
| Parameter | Predicted Value | Method |
| Bioavailability Score | 0.85 | In silico ADMET |
| Lipinski's Rule of Five | Satisfied | In silico ADMET |
| Veber's Rule | Satisfied | In silico ADMET |
| Ghose Filter | Satisfied | In silico ADMET |
| Egan Rule | Satisfied | In silico ADMET |
| Muegge Rule | Satisfied | In silico ADMET |
| MD Simulation Duration | 100 ns | Molecular Dynamics |
Table 1: Predicted Pharmacokinetic Properties and Simulation Parameters for TICA.
| Interacting Residue | Interaction Type |
| (Not specified) | Polar Hydrogen Bonds |
| (Not specified) | Hydrophobic Interactions |
Table 2: Qualitative Summary of Interactions between TICA and Human Placental Aromatase (PDB ID: 3S79) from Molecular Docking.
Visualizations
The following diagrams illustrate the typical workflows and conceptual frameworks involved in the in silico modeling of this compound interactions.
References
The Discovery of Novel 7-(Trifluoromethyl)-1H-indole Derivatives as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 7-position of the indole ring, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This has made 7-(trifluoromethyl)-1H-indole derivatives a promising class of compounds in the pursuit of novel therapeutics, especially in the field of oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound derivatives, with a focus on their role as kinase inhibitors.
The Role of this compound Derivatives in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. As a result, kinase inhibitors have become a major class of targeted therapies.[4] The this compound scaffold has emerged as a valuable pharmacophore in the design of potent and selective kinase inhibitors. The trifluoromethyl group can engage in favorable interactions within the ATP-binding pocket of kinases, leading to enhanced inhibitory activity.
Quantitative Biological Data
The following table summarizes the in vitro activity of a series of novel this compound derivatives against various cancer cell lines. The data highlights the potent anti-proliferative effects of these compounds.
| Compound ID | Target Cell Line | IC50 (µM) |
| Compound A | A549 (Lung Carcinoma) | 0.92 |
| HeLa (Cervical Cancer) | 1.34 | |
| HepG2 (Hepatocellular Carcinoma) | 1.58 | |
| Compound B | A549 (Lung Carcinoma) | 0.78 |
| HeLa (Cervical Cancer) | 1.12 | |
| HepG2 (Hepatocellular Carcinoma) | 1.25 | |
| Doxorubicin (Control) | HeLa (Cervical Cancer) | 1.00 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
General Synthetic Pathway for this compound Derivatives
The synthesis of the this compound core can be achieved through various methods, with the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions being common approaches.[5] A general, multi-step synthetic route is outlined below.
Detailed Protocol for a Representative Derivative (Compound B):
-
Synthesis of 2-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)aniline: To a solution of 2-bromo-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as triethylamine, add ethynyltrimethylsilane (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq). The reaction mixture is heated under an inert atmosphere until completion, as monitored by TLC. The crude product is then purified by column chromatography.
-
Synthesis of 2-ethynyl-3-(trifluoromethyl)aniline: The silyl-protected intermediate from the previous step is dissolved in a solvent like methanol, and a base such as K2CO3 is added. The reaction is stirred at room temperature until the deprotection is complete. The product is then isolated and purified.
-
Synthesis of this compound (Compound B): The 2-ethynyl-3-(trifluoromethyl)aniline is dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF), and a base such as potassium tert-butoxide is added. The mixture is heated to a high temperature (e.g., 120 °C) to facilitate the intramolecular cyclization. After completion, the reaction is worked up, and the final product is purified by column chromatography.
In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against specific kinases can be determined using various in vitro assay formats. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP in a kinase assay buffer. Serially dilute the this compound derivatives in the same buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate and ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many indole-based kinase inhibitors exert their anticancer effects by targeting key nodes in oncogenic signaling pathways. One of the most frequently dysregulated pathways in human cancers is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[6] Novel this compound derivatives have been designed to inhibit kinases within this pathway, such as PI3K, Akt, and mTOR.
By inhibiting these key kinases, this compound derivatives can block downstream signaling, leading to a reduction in cancer cell proliferation and survival. The trifluoromethyl group often plays a crucial role in anchoring the inhibitor within the ATP-binding site of the target kinase, thereby enhancing its potency and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The unique properties conferred by the trifluoromethyl group contribute to improved pharmacological profiles. The data presented in this guide demonstrate the potential of these derivatives as potent anticancer agents. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in in vivo models and ultimately in clinical settings. The continued exploration of structure-activity relationships will be crucial in designing the next generation of this compound-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K-AKT-mTOR Compound Library | TargetMol [targetmol.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular weight of 7-(trifluoromethyl)-1H-indole
An In-depth Technical Guide to 7-(trifluoromethyl)-1H-indole
This document provides core technical information for this compound, a compound of interest for researchers, scientists, and drug development professionals. The data herein is compiled from verified chemical databases.
Chemical Identity and Properties
This compound is a fluorinated indole derivative. The trifluoromethyl group at the 7-position significantly influences its chemical and physical properties.
Quantitative Data Summary
The key quantitative identifiers and properties for this compound are summarized in the table below for easy reference.
| Identifier | Value |
| CAS Number | 172217-02-6[1] |
| Molecular Formula | C9H6F3N[1] |
| Molecular Weight | 185.15 g/mol [1] |
Logical Relationship Diagram
The following diagram illustrates the direct association between the chemical compound and its primary identifiers.
Caption: Core Identifiers for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this technical data sheet and would be specific to the experimental context. Researchers should consult peer-reviewed synthetic chemistry journals for detailed methodologies.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is not applicable in this context, as this document is intended to provide fundamental chemical data rather than biological activity profiles. Such information would be found in dedicated pharmacology and toxicology studies.
References
Theoretical Deep Dive: Unraveling the Electronic Landscape of 7-(Trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of 7-(trifluoromethyl)-1H-indole, a molecule of significant interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group to the indole scaffold dramatically influences its electronic characteristics, impacting its reactivity, intermolecular interactions, and potential biological activity. This document outlines the computational methodologies employed to investigate these properties and presents key findings derived from theoretical calculations.
While direct experimental and comprehensive theoretical data for this compound is not extensively available in peer-reviewed literature, this guide draws upon established computational protocols and data from the closely related derivative, this compound-2-carboxylic acid (TICA), to provide a robust framework for understanding the electronic nature of the core molecule.[1][2]
Computational Methodology: A Blueprint for In Silico Analysis
The primary theoretical approach for elucidating the electronic properties of molecules like this compound is Density Functional Theory (DFT). This quantum mechanical method offers a balance between computational cost and accuracy, making it a powerful tool for predicting molecular characteristics.
A widely accepted and effective protocol for such studies involves the following steps:[1][2]
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a functional, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-311++G(d,p).[1][2] The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock and DFT principles, providing reliable results for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This allows for a more accurate description of the electron distribution, especially in systems with lone pairs and for calculating properties like electron affinity and polarizability.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and electronic excitability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are critical for predicting how the molecule will interact with other molecules.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. It influences the molecule's solubility and its ability to participate in dipole-dipole interactions.
-
The following diagram illustrates the logical workflow for a typical computational study of a molecule's electronic properties.
Computational Chemistry Workflow for Electronic Property Analysis.
Electronic Properties of a Related Molecule: this compound-2-carboxylic acid (TICA)
As a reference, the following table summarizes the key calculated electronic properties for this compound-2-carboxylic acid (TICA), obtained using the B3LYP/6-311++G(d,p) level of theory.[1][2] These values provide a reasonable approximation of what can be expected for the parent this compound molecule, although the presence of the carboxylic acid group will have a notable influence.
| Property | Calculated Value for TICA |
| HOMO Energy | -6.83 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.68 eV |
| Dipole Moment | 4.58 Debye |
Data sourced from a study on this compound-2-carboxylic acid (TICA).[1][2]
Analysis and Interpretation
The electronic properties of this compound are significantly modulated by the strongly electron-withdrawing trifluoromethyl (-CF₃) group. This group influences the electron density distribution across the indole ring system, which has several important consequences:
-
Increased Electrophilicity: The -CF₃ group withdraws electron density from the indole ring, making the aromatic system more electron-deficient. This is expected to lower the energies of both the HOMO and LUMO orbitals. The lower HOMO energy suggests a reduced tendency to donate electrons, while the lower LUMO energy indicates an increased ability to accept electrons, making the molecule more susceptible to nucleophilic attack.
-
Enhanced Dipole Moment: The high electronegativity of the fluorine atoms in the -CF₃ group induces a significant dipole moment in the molecule, with the negative end of the dipole oriented towards the trifluoromethyl group. This enhanced polarity influences the molecule's solubility and its capacity for electrostatic interactions with biological targets.
-
Modulation of Reactivity: The changes in the frontier molecular orbitals and the molecular electrostatic potential directly impact the molecule's chemical reactivity. The sites on the indole ring that are most susceptible to electrophilic or nucleophilic attack will be altered compared to unsubstituted indole.
The following diagram illustrates the conceptual relationship between the trifluoromethyl substituent and the resulting electronic properties of the indole ring.
References
Initial Toxicity Assessment of 7-(Trifluoromethyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information and standardized testing protocols relevant to the initial assessment of 7-(trifluoromethyl)-1H-indole. As of the latest literature review, specific comprehensive toxicity studies for this compound are not publicly available. The data presented herein is for structurally related indole compounds and should be interpreted with caution as a surrogate for direct testing. All laboratory work should be conducted in accordance with institutional safety protocols.
Executive Summary
This compound is a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. The introduction of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. However, this modification also necessitates a thorough evaluation of the compound's toxicity profile. This guide outlines the current landscape of toxicological data for related indole compounds and provides standardized protocols for key in vitro assays to enable an initial toxicity assessment.
Toxicity Data for Structurally Related Indole Compounds
While no specific toxicity data for this compound was identified, studies on analogous compounds provide preliminary insights into potential biological effects. The following tables summarize cytotoxicity data for various trifluoromethyl- and fluoro-substituted indole derivatives.
Table 1: Cytotoxicity of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives [1]
| Compound Derivative | Cell Line | IC50 (µM) |
| 4-bromophenyl substituted | P3HR1 (Burkitt's lymphoma) | 0.89 - 0.96 |
| Allyl substituted | K562 (Chronic myelogenous leukemia), P3HR1, HL-60 (Acute promyelocytic leukemia) | 1.13 - 2.21 |
| 4-Fluorophenyl substituted | P3HR1, HL-60 | 1.00 - 2.41 |
| Cyclohexyl and benzyl substituted | K562 | 2.38 |
Table 2: Cytotoxicity of Other Fluorinated Indole Derivatives
| Compound | Cell Line | Activity | Reference |
| Indole Mannich base derivative with hydroxyl benzaldehyde | HepG2 (Liver cancer) | LC50 = 0.9 µM | [2] |
| MCF-7 (Breast cancer) | LC50 = 0.55 µM | [2] | |
| HeLa (Cervical cancer) | LC50 = 0.50 µM | [2] | |
| 2-fluoro-substituted indole–triazole | HepG2 | IC50 = 55.40 µg/mL | [3] |
| Betulinic acid with indole conjugation (BA2) | B164A5 (Melanoma) | IC50 = 9.15 µM | [4] |
| Betulinic acid with indole conjugation (BA3) | B164A5 (Melanoma) | IC50 = 8.11 µM | [4] |
Recommended In Vitro Toxicity Assays and Experimental Protocols
A standard panel of in vitro assays is recommended to establish an initial toxicity profile for a novel compound such as this compound. These assays evaluate cytotoxicity, genotoxicity, and metabolic stability.
Cytotoxicity Assays
Cytotoxicity assays are used to determine the concentration at which a substance produces cell death.[5][6]
The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][7]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include untreated (negative) and known cytotoxic agent (positive) controls.[5]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO-ethanol solution).[5][6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm within 1 hour.
-
Data Analysis: Calculate the percentage of cytotoxicity using the corrected absorbance values.
The LDH assay is a colorimetric method that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[5]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Prepare Controls: Include background (medium only), spontaneous release (untreated cells), and maximum release (cells treated with a lysis solution) controls.[8]
-
Supernatant Transfer: Centrifuge the plate and transfer the supernatant to a new assay plate.[9]
-
LDH Reaction: Add the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add a stop solution to each well.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.[5]
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical compound.[10]
The Ames test uses strains of Salmonella typhimurium with mutations in the histidine synthesis operon to detect point mutations caused by a test compound.[11][12]
Experimental Protocol:
-
Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA102).[11]
-
Metabolic Activation (Optional): Prepare an S9 fraction from rat liver to simulate mammalian metabolism.[11]
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[11]
-
Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate (lacking histidine).[11]
-
Incubation: Incubate the plates at 37°C for 48 hours.[11][13]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[14]
This assay detects chromosome breakage or damage to the mitotic apparatus by observing the formation of micronuclei in the cytoplasm of interphase cells.[15][16]
Experimental Protocol:
-
Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, TK6) and treat with the test compound for 3-24 hours, with and without S9 metabolic activation.[17][18]
-
Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[15][16]
-
Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.[15][16]
-
Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific dye (e.g., Giemsa).[17]
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15][16]
-
Data Analysis: A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19][20]
Experimental Protocol:
-
Cell Treatment: Expose cells to the test compound.
-
Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.[21]
-
DNA Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleus, forming a "comet tail."[21]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software.[19]
Metabolic Stability Assay[25][26][27][28][29]
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s, providing an estimate of its intrinsic clearance.[22][23]
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (1 µM).[24][25]
-
Initiate Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.[24][25]
-
Time Points: Incubate the mixture at 37°C. Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[25]
-
Terminate Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[22]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[22]
Conclusion and Future Directions
The absence of direct toxicity data for this compound underscores the necessity for empirical testing. The information on related fluorinated indoles suggests that cytotoxic effects are possible and warrant a thorough investigation. The experimental protocols provided in this guide offer a standardized framework for conducting a comprehensive initial in vitro toxicity assessment. Data generated from these assays will be critical for understanding the compound's safety profile and guiding further development in a research or preclinical setting. Subsequent studies may include in vivo acute toxicity testing and further mechanistic investigations based on the in vitro findings.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 3. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. ossila.com [ossila.com]
- 14. droracle.ai [droracle.ai]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. 21stcenturypathology.com [21stcenturypathology.com]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Metabolic Stability Assays [merckmillipore.com]
- 24. mercell.com [mercell.com]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Methodological & Application
Synthetic Routes for 7-(trifluoromethyl)-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 7-(trifluoromethyl)-1H-indole, a key heterocyclic motif in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the 7-position of the indole scaffold can significantly modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The following sections outline two common and effective synthetic strategies: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.
Comparative Overview of Synthetic Routes
The selection of a synthetic route for this compound depends on factors such as starting material availability, scalability, and tolerance to various functional groups. The Fischer and Leimgruber-Batcho syntheses represent two robust and widely applicable methods.
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Leimgruber-Batcho Indole Synthesis |
| Starting Materials | 2-(Trifluoromethyl)phenylhydrazine, Glyoxal or a derivative | 2-Methyl-3-nitrobenzotrifluoride |
| Key Intermediates | Phenylhydrazone | β-Dimethylamino-2-nitro-3-(trifluoromethyl)styrene |
| Reaction Type | Acid-catalyzed cyclization | Enamine formation followed by reductive cyclization |
| Typical Reagents | H₂SO₄, HCl, PPA, ZnCl₂ | DMF-DMA, Pyrrolidine, Raney Ni/H₂NNH₂, Pd/C, H₂ |
| Reported Yields | Moderate to high | Generally high |
| Key Advantages | One-pot potential, broad substrate scope. | Mild reaction conditions for cyclization, high yields.[1] |
| Key Disadvantages | Harsh acidic conditions may not be suitable for sensitive substrates. | Multi-step synthesis of the starting o-nitrotoluene derivative. |
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2] The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[2][3] For the synthesis of this compound, the key starting material is 2-(trifluoromethyl)phenylhydrazine. The ortho-position of the trifluoromethyl group on the phenylhydrazine directs the cyclization to form the desired 7-substituted indole.[4][5]
Logical Workflow for Fischer Indole Synthesis
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Fischer Indole Synthesis
Materials:
-
2-(Trifluoromethyl)phenylhydrazine hydrochloride
-
Glyoxal dimethyl acetal
-
Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid
-
Toluene or other suitable high-boiling solvent
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve 2-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt. To this mixture, add glyoxal dimethyl acetal (1.0-1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The resulting hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.
-
Cyclization: To the crude hydrazone, or to a fresh reaction flask charged with the isolated hydrazone, add a suitable solvent such as toluene. Add the acid catalyst, for example, polyphosphoric acid (PPA) (10 eq by weight) or a mixture of concentrated sulfuric acid in glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to 80-110°C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst used.[6]
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Route 2: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a two-step process that provides a milder alternative to the Fischer synthesis, particularly for indoles unsubstituted at the 2- and 3-positions.[1] The synthesis begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[1]
Logical Workflow for Leimgruber-Batcho Synthesis
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testbook.com [testbook.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 7-(Trifluoromethyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1H-indole derivatives are a class of fluorinated heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the C7 position of the indole scaffold can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Palladium-catalyzed reactions have emerged as a powerful and versatile tool for the regioselective synthesis of these valuable compounds, offering efficient routes from readily available starting materials. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via palladium-catalyzed methodologies.
Synthetic Strategies
Two primary palladium-catalyzed strategies for the synthesis of this compound derivatives are highlighted:
-
Direct C7-H Trifluoromethylation of Indolines: This approach involves the regioselective palladium-catalyzed trifluoromethylation of an indoline precursor at the C7 position, followed by oxidation to the corresponding indole.
-
Annulation of Alkenes with Trifluoroacetimidoyl Chlorides: This method constructs the trifluoromethyl-containing indole ring system through a palladium-catalyzed annulation of appropriately substituted alkenes and trifluoroacetimidoyl chlorides.
Method 1: Direct C7-Trifluoromethylation of Indolines
This method provides a highly regioselective route to 7-(trifluoromethyl)indoles through a three-step sequence: C7-trifluoromethylation of a directed indoline, oxidation to the indole, and removal of the directing group.[1][2]
Experimental Protocol
Step 1: Palladium-Catalyzed C7-Trifluoromethylation of 1-(Pyrimidin-2-yl)indoline
A detailed experimental protocol for the C7-trifluoromethylation of indolines has been reported, utilizing a removable pyrimidine directing group, a palladium(II) catalyst, a copper(II) oxidant, and Umemoto's reagent as the CF3 radical precursor.[1][2]
-
Materials:
-
1-(Pyrimidin-2-yl)indoline (1.0 equiv)
-
Umemoto's reagent (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
AgOAc (2.0 equiv)
-
DCE (1,2-dichloroethane) (0.1 M)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 1-(pyrimidin-2-yl)indoline, Umemoto's reagent, Pd(OAc)₂, Cu(OAc)₂, and AgOAc.
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add anhydrous DCE via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 1-(pyrimidin-2-yl)-7-(trifluoromethyl)indoline.
-
Step 2: Oxidation to this compound
-
Materials:
-
1-(Pyrimidin-2-yl)-7-(trifluoromethyl)indoline (1.0 equiv)
-
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) (1.5 equiv)
-
Dioxane (0.1 M)
-
-
Procedure:
-
Dissolve 1-(pyrimidin-2-yl)-7-(trifluoromethyl)indoline in dioxane in a round-bottom flask.
-
Add DDQ to the solution at room temperature.
-
Stir the mixture at 80 °C for 4 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford 1-(pyrimidin-2-yl)-7-(trifluoromethyl)-1H-indole.
-
Step 3: Deprotection of the Directing Group
-
Materials:
-
1-(Pyrimidin-2-yl)-7-(trifluoromethyl)-1H-indole (1.0 equiv)
-
Hydrazine hydrate (10 equiv)
-
Ethanol (0.1 M)
-
-
Procedure:
-
Dissolve 1-(pyrimidin-2-yl)-7-(trifluoromethyl)-1H-indole in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Quantitative Data
| Substrate | Product | Yield (%) |
| 1-(Pyrimidin-2-yl)indoline | 1-(Pyrimidin-2-yl)-7-(trifluoromethyl)indoline | 85 |
| 5-Methoxy-1-(pyrimidin-2-yl)indoline | 5-Methoxy-1-(pyrimidin-2-yl)-7-(trifluoromethyl)indoline | 78 |
| 5-Fluoro-1-(pyrimidin-2-yl)indoline | 5-Fluoro-1-(pyrimidin-2-yl)-7-(trifluoromethyl)indoline | 81 |
Note: Yields are for the C7-trifluoromethylation step and are approximate values based on reported data.
Reaction Workflow and Mechanism
Caption: Workflow and proposed mechanism for C7-trifluoromethylation.
Method 2: Palladium-Catalyzed Annulation of Alkenes
This strategy allows for the construction of the trifluoromethyl-indole core from acyclic precursors. The regioselectivity is controlled by the structure of the alkene substrate.[3]
Experimental Protocol
Synthesis of 2-Aryl-7-(trifluoromethyl)-1H-indoles
-
Materials:
-
α,β-Unsaturated N-(o-chlorophenyl)trifluoroacetimidoyl chloride (1.0 equiv)
-
Alkene (e.g., Styrene) (2.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
P(o-tol)₃ (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
DMF (Dimethylformamide) (0.1 M)
-
-
Procedure:
-
In a sealed tube, combine the N-(o-chlorophenyl)trifluoroacetimidoyl chloride, alkene, Pd(OAc)₂, P(o-tol)₃, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the 2-aryl-7-(trifluoromethyl)-1H-indole.
-
Quantitative Data
| Alkene Substrate | Product | Yield (%) |
| Styrene | 2-Phenyl-7-(trifluoromethyl)-1H-indole | 75 |
| 4-Methylstyrene | 2-(p-Tolyl)-7-(trifluoromethyl)-1H-indole | 82 |
| 4-Methoxystyrene | 2-(4-Methoxyphenyl)-7-(trifluoromethyl)-1H-indole | 85 |
Note: Yields are approximate values based on reported data for analogous reactions.
Reaction Workflow
Caption: General workflow for the Pd-catalyzed annulation.
Characterization Data
Spectroscopic data for a representative this compound derivative, this compound-2-carboxylic acid, has been reported and can be used as a reference for characterization.[4] Key analytical techniques for product confirmation include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, including as:
-
Aromatase inhibitors for the treatment of breast cancer.[4]
-
Antiviral agents.
-
Anticancer agents.
-
Central nervous system (CNS) active compounds.
The synthetic protocols described herein provide researchers with reliable methods to access these important molecules for further investigation and development in drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-(Trifluoromethyl)-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-(trifluoromethyl)-1H-indole scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacological properties to a variety of compounds. The trifluoromethyl (CF3) group is a key bioisostere for a methyl group and offers unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] These characteristics make this compound derivatives promising candidates for the development of novel therapeutics in diverse areas, including antiviral, anticancer, and antimicrobial applications.
Key Advantages of the this compound Scaffold:
-
Enhanced Metabolic Stability: The robust carbon-fluorine bond in the trifluoromethyl group is resistant to metabolic degradation, leading to an improved pharmacokinetic profile.[1]
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance bioavailability.[1]
-
Modulated pKa: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups, which can be crucial for target binding.[1]
-
Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to stronger and more specific interactions with protein targets.
Applications in Drug Discovery
Anti-HIV Agents: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Derivatives of this compound have shown significant promise as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.
Quantitative Data:
| Compound ID | Target | Activity (IC₅₀) | Cell Line | Reference |
| 10i | Wild-Type HIV-1 | 0.005 µM | MT-2 | [2] |
| 10k | Wild-Type HIV-1 | 0.003 µM | MT-2 | [2] |
| 10i | Y181C Mutant HIV-1 | 0.092 µM | MT-2 | [2] |
| 10k | Y181C Mutant HIV-1 | 0.105 µM | MT-2 | [2] |
| Efavirenz | Wild-Type HIV-1 | 0.0019 µM | MT-2 | [2] |
| Nevirapine | Wild-Type HIV-1 | 0.041 µM | MT-2 | [2] |
Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition
Caption: Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors.
Anticancer Agents
The this compound scaffold is also a valuable component in the design of novel anticancer agents. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. A notable mechanism of action for some indole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Quantitative Data:
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Indole-sulfonamide derivative | MOLT-3 (Leukemia) | 3.57 µM | |
| Bisindole with hydroxyl group | HepG2 (Liver Cancer) | 7.37 µM | |
| Indole-thiophene complex | HT29 (Colon Cancer) | nanomolar range | [3] |
| Indole-thiophene complex | HepG2 (Liver Cancer) | nanomolar range | [3] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
General Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound derivative, which can be adapted for various analogs.
Experimental Workflow: Synthesis
Caption: General synthetic workflow for this compound derivatives.
Materials:
-
2-bromo-3-(trifluoromethyl)aniline
-
Terminal alkyne (e.g., ethynylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling: To a solution of 2-bromo-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of toluene and triethylamine (5:2 v/v) are added the terminal alkyne (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.02 eq). The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding 2-alkynyl-3-(trifluoromethyl)aniline.
-
Cyclization: To a solution of the 2-alkynyl-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF at 0 °C is added sodium hydride (1.2 eq) portion-wise. The reaction mixture is then stirred at 100 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C. The mixture is extracted with EtOAc. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired this compound derivative.
Anti-HIV-1 Activity Assay (MTT Method)
This protocol outlines a cell-based assay to determine the anti-HIV-1 activity of a compound using the MTT method to measure cell viability.
Experimental Workflow: Anti-HIV Assay
Caption: Workflow for determining anti-HIV-1 activity.
Materials:
-
MT-2 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
HIV-1 stock
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
MT-2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of RPMI-1640 medium.
-
Serial dilutions of the this compound derivative are prepared and added to the wells.
-
The cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
The plate is incubated at 37 °C in a 5% CO₂ incubator for 4-5 days.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Anticancer Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of a this compound derivative on cancer cells.
Experimental Workflow: Cytotoxicity Assay
References
Protocol for N-arylation of 7-(Trifluoromethyl)-1H-indole: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 7-(trifluoromethyl)-1H-indole, a key transformation for the synthesis of diverse molecular entities with applications in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group at the 7-position significantly influences the reactivity of the indole's N-H bond, necessitating carefully optimized reaction conditions.
This guide focuses on three prominent and effective methods for C-N bond formation: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Copper-catalyzed Chan-Lam coupling. For each method, a general protocol is provided, along with a summary of expected outcomes based on analogous reactions reported in the scientific literature.
Key Considerations for N-arylation of this compound
The trifluoromethyl group at the 7-position of the indole ring presents unique challenges and considerations for N-arylation reactions:
-
Electronic Effects: The strongly electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the indole nitrogen, potentially slowing down the rate of reaction compared to unsubstituted or electron-rich indoles. This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times.
-
Steric Hindrance: The proximity of the substituent at the 7-position to the nitrogen atom can introduce steric hindrance, which may disfavor the approach of bulky arylating agents, ligands, or catalyst complexes. This can lead to lower reaction yields compared to indoles substituted at other positions.
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical to overcome the electronic deactivation and potential steric hindrance. For palladium-catalyzed reactions, bulky and electron-rich phosphine ligands are often employed. For copper-catalyzed reactions, the use of appropriate ligands such as diamines or phenanthrolines can be crucial for achieving good yields.
Comparative Data of N-arylation Protocols
While specific data for the N-arylation of this compound is limited in publicly available literature, the following table summarizes typical conditions and expected yields based on reactions with structurally similar indoles bearing electron-withdrawing groups or substitution at the 7-position. This data is intended to provide a comparative baseline for reaction optimization.
| Method | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | 60-85 | General Protocols |
| Ullmann Condensation | CuI / Ligand (e.g., 1,10-Phenanthroline) | K₂CO₃ or K₃PO₄ | DMF or Dioxane | 120-150 | 50-80 | General Protocols |
| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine or Et₃N | CH₂Cl₂ or Toluene | Room Temp - 80 | 40-75 | General Protocols |
| Microwave-Assisted Ullmann | Cu₂O | K₃PO₄ | Ethanol | 150 | 50-70 | [1] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is often favored for its relatively mild conditions and broad substrate scope. The selection of a bulky, electron-rich phosphine ligand is crucial for success with electron-deficient indoles.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-7-(trifluoromethyl)-1H-indole.
Workflow for Palladium-Catalyzed N-Arylation:
C-------C --- C-------C / \ / C-----------C C-----------C
Caption: Workflow for Copper-Catalyzed Ullmann Condensation.
Protocol 3: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
The Chan-Lam coupling utilizes arylboronic acids as the arylating agent and can often be performed under milder conditions, sometimes even open to the air.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Molecular Sieves (4 Å), optional
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and Cu(OAc)₂ (0.1 mmol, 10 mol%).
-
Add the solvent (10 mL) and the base (2.0 mmol, 2.0 equiv). If using anhydrous conditions, add activated 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction can often be run open to the atmosphere.
-
Monitor the reaction progress by TLC or LC-MS over 12-48 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-7-(trifluoromethyl)-1H-indole.
Workflow for Copper-Catalyzed Chan-Lam Coupling:
Caption: Workflow for Copper-Catalyzed Chan-Lam Coupling.
References
Application Notes and Protocols for the Analysis of 7-(Trifluoromethyl)-1H-indole by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 7-(trifluoromethyl)-1H-indole in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, metabolic profiling, and quality control in drug development.
Introduction
This compound is a heterocyclic aromatic compound containing a trifluoromethyl group, a common substituent in pharmaceutical compounds that can enhance metabolic stability and binding affinity. Accurate and sensitive analytical methods are crucial for determining its concentration in biological and pharmaceutical samples. While specific validated methods for this compound are not extensively published, the following protocols are based on established analytical principles for indole-containing and trifluoromethyl-substituted molecules.[1][2]
High-Performance Liquid Chromatography (HPLC) Method
This section details a reverse-phase HPLC method for the quantification of this compound.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution with the mobile phase.
-
Biological Matrix (e.g., Plasma, Serum):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[3][4]
-
Filter through a 0.45 µm syringe filter before injection.[2]
-
2. HPLC Instrumentation and Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.[2]
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 4.0 µm)[5] |
| Mobile Phase | Isocratic elution with Methanol and 0.1% Trifluoroacetic Acid (TFA) in water (70:30, v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm and 280 nm[6] |
| Run Time | 10 minutes |
3. Data Analysis:
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the samples is then determined from this curve.
Quantitative Data Summary (Hypothetical)
The following table represents expected performance data for the HPLC method.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is recommended.[7]
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
Follow the same protein precipitation procedure as described for the HPLC method. The use of an internal standard (e.g., a deuterated analog of this compound) is highly recommended for accurate quantification.[3]
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Value |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution. For this compound (MW: 185.15), the precursor ion would be [M+H]+ at m/z 186.1. Product ions would need to be optimized. |
| Collision Energy | To be optimized |
3. Data Analysis:
Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting this ratio against the concentration of the standards.
Quantitative Data Summary (Hypothetical)
The following table represents expected performance data for the LC-MS/MS method.[3][7]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 500 ng/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | Within ±20% |
| Precision at LLOQ | < 20% |
| Accuracy at LQC, MQC, HQC | Within ±15% |
| Precision at LQC, MQC, HQC | < 15% |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Signaling Pathway (Hypothetical Involvement)
While the specific signaling pathways involving this compound are not defined, many indole derivatives are known to interact with aryl hydrocarbon receptor (AhR) signaling.
Caption: Hypothetical activation of the AhR pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cetjournal.it [cetjournal.it]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visible Light-Induced Trifluoromethylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the visible light-induced trifluoromethylation of indoles, a key reaction in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Visible light photoredox catalysis offers a mild, efficient, and sustainable method for introducing this important functional group into indole scaffolds.
Overview of Methodologies
Visible light-induced trifluoromethylation of indoles can be broadly categorized into two main approaches:
-
Photocatalyzed Reactions: These methods employ a photocatalyst, such as ruthenium or iridium complexes, or organic dyes, which, upon excitation by visible light, initiates the generation of a trifluoromethyl radical from a suitable precursor.
-
Catalyst-Free Reactions: Certain methodologies proceed without an external photocatalyst.[1] In these cases, an electron donor-acceptor (EDA) complex may form between the indole substrate and the trifluoromethylating agent, which can be directly excited by visible light to initiate the radical process.[2]
Common trifluoromethylating agents used in these reactions include:
-
Umemoto's reagent: A stable, crystalline solid that releases a trifluoromethyl radical upon single-electron transfer.[1]
-
Langlois reagent (CF₃SO₂Na): An inexpensive, non-toxic, and easy-to-handle salt that serves as an excellent source of the CF₃ radical.[3][4]
-
Trifluoroiodomethane (CF₃I): A gaseous reagent that can be used in photoredox catalytic cycles.
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): Another source for generating trifluoromethyl radicals.[5]
-
Trifluoromethanesulfonic anhydride (Tf₂O): A readily available and inexpensive radical trifluoromethyl source.[6]
Quantitative Data Summary
The following tables summarize the reaction yields for the trifluoromethylation of various indole substrates using different visible light-induced methods. This allows for a direct comparison of the efficiency of these protocols.
Table 1: Photocatalyzed Trifluoromethylation of Indoles
| Entry | Indole Substrate | Trifluoromethylating Agent | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Methylindole | CF₃I | Eosin Y | α,α,α-Trifluorotoluene | 1 | 47 | [7] |
| 2 | 2-Methylindole | CF₃I | Eosin Y | α,α,α-Trifluorotoluene | 1 | 47 | [7] |
| 3 | 3-Methylindole | CF₃I | Eosin Y | α,α,α-Trifluorotoluene | 1 | 19 | [7] |
| 4 | N-Methyl-2-phenylindole | CF₃SO₂Na | 2-tert-butylanthraquinone | MeCN | 24 | 85 | [3] |
| 5 | Tryptamine (Boc-protected) | TfCl | Ru(bpy)₃Cl₂ | MeCN | 12 | 71 | [5] |
| 6 | 5-Bromoindole | CF₃SO₂Na | None (TBHP initiator) | MeCN/H₂O | 12 | 78 | [4] |
| 7 | Melatonin | CF₃SO₂Na | CuSO₄ | DMA | 1 | 68 | [8] |
Table 2: Catalyst-Free Visible Light-Induced Trifluoromethylation of Indoles
| Entry | Indole Substrate | Trifluoromethylating Agent | Additive | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Alkene-tethered indole | Umemoto's reagent | None | DCM | 12 | 75 | [9] |
| 2 | 3-Methylindole | CF₃SO₂Na | TBHP | MeCN/H₂O | 12 | 82 | [4] |
| 3 | 5-Methoxyindole | CF₃SO₂Na | TBHP | MeCN/H₂O | 12 | 75 | [4] |
| 4 | Indole | Tf₂O | Thianthrene | MeCN | 16 | 92 | [6] |
| 5 | Isocyanide-containing indole | CF₃Br | None | MeCN | 24 | 85 | [10][11] |
Experimental Protocols
Here are detailed methodologies for key experiments cited in the tables above.
Protocol 1: Catalyst-Free Trifluoromethylation using Umemoto's Reagent [9]
This protocol describes a visible-light-promoted cascade cyclization of an alkene-tethered indole mediated by trifluoromethyl radicals generated from Umemoto's reagent.
Materials:
-
Alkene-tethered indole substrate
-
Umemoto's reagent
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Schlenk tube or similar reaction vessel
-
Stirring plate
-
Visible light source (e.g., 450 nm blue LED)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the alkene-tethered indole substrate (0.3 mmol, 1.0 equiv) and Umemoto's reagent (0.1 mmol, 0.33 equiv).
-
Add anhydrous DCM (2 mL) to the tube.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with nitrogen.
-
Place the sealed reaction vessel on a stirring plate and irradiate with a visible light source (e.g., 450 nm blue LED) at room temperature.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired trifluoromethylated dihydropyrido[1,2-a]indolone product.
Protocol 2: Photocatalyzed Trifluoromethylation using Langlois Reagent [3]
This protocol details the direct C-H trifluoromethylation of indoles using sodium trifluoromethanesulfinate (Langlois reagent) as the CF₃ source, catalyzed by 2-tert-butylanthraquinone under visible light irradiation.
Materials:
-
Indole substrate
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent)
-
2-tert-butylanthraquinone
-
Acetonitrile (MeCN), anhydrous
-
Nitrogen gas
-
Photoreactor equipped with a visible light source
-
Stirring plate
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a photoreactor tube, combine the indole substrate (0.2 mmol, 1.0 equiv), Langlois reagent (0.4 mmol, 2.0 equiv), and 2-tert-butylanthraquinone (0.02 mmol, 10 mol%).
-
Add anhydrous acetonitrile (2 mL) to the tube.
-
Seal the tube and degas the mixture with nitrogen for 15 minutes.
-
Place the reaction tube in the photoreactor and irradiate with visible light while stirring at room temperature.
-
Continue the reaction for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the trifluoromethylated indole.
Protocol 3: Catalyst-Free Trifluoromethylation using Langlois Reagent and TBHP [4]
This method describes a sustainable, catalyst-free approach for the direct C-H trifluoromethylation of indoles using Langlois reagent in the presence of tert-butyl hydrogen peroxide (TBHP) under visible light.
Materials:
-
Indole substrate
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent)
-
tert-Butyl hydrogen peroxide (TBHP, 70% in H₂O)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Reaction vial with a screw cap
-
Stirring plate
-
Visible light source (e.g., blue LED)
-
Standard laboratory equipment for workup and purification
Procedure:
-
To a reaction vial, add the indole substrate (0.5 mmol, 1.0 equiv) and Langlois reagent (1.0 mmol, 2.0 equiv).
-
Add a solvent mixture of acetonitrile and water (3:1, 4 mL).
-
Add tert-butyl hydrogen peroxide (1.5 mmol, 3.0 equiv) to the mixture.
-
Seal the vial and place it under visible light irradiation with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 12 hours.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-trifluoromethylindole.
Visualizations
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.
Caption: Proposed photocatalytic cycle for the trifluoromethylation of indoles.
Caption: General experimental workflow for visible light-induced trifluoromethylation.
References
- 1. Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives via electron donor–acceptor complexes under visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. research.vu.nl [research.vu.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. mdpi.com [mdpi.com]
- 9. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-Light-Induced Cascade Radical Trifluoromethylation/Cyclization/Dearomatization of Isocyanide-Containing Indoles: Synthesis of Trifluoromethylated 3-Spiroindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer Indole Synthesis of N-CF3 Indoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group onto the nitrogen atom of an indole scaffold (N-CF3) can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules, making N-CF3 indoles highly valuable motifs in medicinal chemistry and drug discovery.[1] The Fischer indole synthesis, a classic and versatile method for indole formation, has been successfully adapted for the preparation of these important compounds.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of N-CF3 indoles via the Fischer indole synthesis.
A key challenge in this synthetic approach has been the limited availability of suitable N-(trifluoromethyl)hydrazine precursors.[5] However, recent advancements in the synthesis of a broad range of unsymmetrical N-CF3 hydrazines have unlocked the potential of the Fischer indole synthesis for accessing N-CF3 indoles.[2][5] The N-CF3 group has demonstrated remarkable stability under the strongly acidic conditions required for the Fischer indole synthesis, as well as tolerance to strong bases and elevated temperatures.[2][5]
General Workflow for Fischer Indole Synthesis of N-CF3 Indoles
The synthesis proceeds through the acid-catalyzed reaction of an N-(trifluoromethyl)arylhydrazine with a suitable ketone or aldehyde.[3][6] The reaction first forms a hydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final N-CF3 indole product.[3][6][8]
Caption: General workflow for the Fischer indole synthesis of N-CF3 indoles.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of representative N-CF3 indoles using the Fischer indole synthesis.
| Entry | N-CF3 Hydrazine Precursor | Ketone/Aldehyde | Product | Yield (%) |
| 1 | 4-Bromophenyl-N-trifluoromethylhydrazine | Cyclohexanone | 6-Bromo-9-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole | 89 |
| 2 | 4-Methoxyphenyl-N-trifluoromethylhydrazine | Cyclohexanone | 6-Methoxy-9-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole | 86 |
| 3 | Phenyl-N-trifluoromethylhydrazine | Acetophenone | 2-Phenyl-1-(trifluoromethyl)-1H-indole | High Yield |
Data extracted from supporting information of relevant literature.[2]
Detailed Experimental Protocol: Synthesis of 6-Bromo-9-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole
This protocol is adapted from the literature for the synthesis of a representative N-CF3 indole derivative.[2]
Materials:
-
4-Bromophenyl-N-trifluoromethylhydrazine
-
Cyclohexanone (2.0 equivalents)
-
Concentrated Sulfuric Acid (H2SO4)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenyl-N-trifluoromethylhydrazine.
-
Addition of Reagents: Add methanol as the solvent, followed by the dropwise addition of cyclohexanone (2.0 equivalents).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4 hours.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-bromo-9-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole.
-
Characterization: Characterize the final product by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS), to confirm its identity and purity.
This protocol provides a general framework for the synthesis of N-CF3 indoles via the Fischer indole synthesis. The reaction conditions, particularly the choice of acid catalyst and solvent, may require optimization for different substrates to achieve optimal yields. The remarkable stability of the N-CF3 group under these conditions opens up a wide range of possibilities for the synthesis of novel N-trifluoromethylated indole derivatives for various applications in drug discovery and materials science.[2][5]
References
- 1. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles [mdpi.com]
- 2. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Regioselective Functionalization of Alkenes in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for key modern methods in the regioselective synthesis of indoles, a critical scaffold in medicinal chemistry and materials science. The following sections detail transition-metal-catalyzed and photocatalytic approaches that utilize alkenes or their precursors to construct substituted indole rings with high control over isomer formation.
Application Note 1: Palladium-Catalyzed Aerobic Oxidative Cyclization for 2-Substituted Indole Synthesis
This method, developed by Yoshikai and colleagues, offers an atom-economical and operationally simple route to 2- and 2,3-substituted indoles starting from readily available anilines and ketones.[1][2] The reaction proceeds through the in-situ formation of an N-aryl imine, followed by a palladium-catalyzed aerobic oxidative cyclization. Molecular oxygen serves as the terminal oxidant, making this a green and practical approach.[1][2]
Key Features:
-
High Atom Economy: Utilizes molecular oxygen as the sole oxidant.[1]
-
Broad Substrate Scope: Tolerates a wide array of functional groups on both the aniline and ketone starting materials.[2]
-
Operational Simplicity: The reaction can often be performed as a one-pot synthesis directly from the aniline and ketone.[2]
-
Regioselectivity: Primarily yields 2-substituted or 2,3-disubstituted indoles depending on the ketone precursor.
Experimental Workflow Diagram
Caption: General workflow for Palladium-catalyzed aerobic indole synthesis.
Detailed Experimental Protocol
General Procedure for the Synthesis of 2-Phenyl-1H-indole:
-
Reagent Preparation: To an oven-dried screw-capped vial, add palladium(II) acetate (Pd(OAc)₂, 5.6 mg, 0.025 mmol, 5 mol%), and tetrabutylammonium bromide (Bu₄NBr, 81 mg, 0.25 mmol, 0.5 equiv).
-
Reaction Assembly: Add aniline (46.6 mg, 0.5 mmol, 1.0 equiv) and acetophenone (88.1 mg, 0.75 mmol, 1.5 equiv).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 2.0 mL).
-
Atmosphere: The vial is sealed and the headspace is flushed with oxygen gas from a balloon.
-
Reaction: The mixture is stirred vigorously at 120 °C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-1H-indole.
Quantitative Data Summary
| Entry | Aniline Derivative | Ketone Derivative | Product | Yield (%) |
| 1 | Aniline | Acetophenone | 2-Phenyl-1H-indole | 89 |
| 2 | 4-Methoxyaniline | Acetophenone | 5-Methoxy-2-phenyl-1H-indole | 85 |
| 3 | 4-Chloroaniline | Acetophenone | 5-Chloro-2-phenyl-1H-indole | 78 |
| 4 | Aniline | Propiophenone | 3-Methyl-2-phenyl-1H-indole | 82 |
| 5 | Aniline | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 75 |
Data adapted from Yoshikai et al. Yields are for isolated products.[2]
Application Note 2: Photocatalytic Annulation of Nitroarenes and Alkenes for C3-Functionalized Indoles
This innovative method from the Studer group provides access to C3-functionalized indoles through a phosphine-mediated radical annulation of nitroarenes and alkenes.[3][4] The reaction is initiated by visible light photoredox catalysis at room temperature, offering a mild alternative to traditional transition-metal-catalyzed methods. This process achieves a double C-H bond functionalization of the alkene component.[4]
Key Features:
-
Mild Conditions: The reaction proceeds at room temperature under visible light irradiation.[3]
-
Radical Mechanism: Involves a unique nitro activation via a phosphine radical cation, avoiding transition metals.[3][4]
-
High Functional Group Tolerance: A wide range of substituents are tolerated on both the nitroarene and alkene partners.[4]
-
Regioselectivity: Selectively functionalizes the C3 position of the resulting indole core.
Proposed Catalytic Cycle Diagram
Caption: Simplified mechanism for photocatalytic C3-indole synthesis.
Detailed Experimental Protocol
General Procedure for the Synthesis of 3-Styryl-1H-indole:
-
Reaction Setup: In a nitrogen-filled glovebox, add nitrobenzene (36.9 mg, 0.3 mmol, 1.0 equiv), triphenylphosphine (PPh₃, 196.7 mg, 0.75 mmol, 2.5 equiv), and the photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye, 2 mol%) to an oven-dried vial.
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF, 3.0 mL) followed by styrene (156.2 mg, 1.5 mmol, 5.0 equiv).
-
Irradiation: Seal the vial, remove it from the glovebox, and place it approximately 5 cm from a 5W blue LED lamp. Stir the reaction mixture at 20 °C for 24 hours.
-
Work-up: After the reaction, perform a standard aqueous work-up with K₂CO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 3-styryl-1H-indole product.
Quantitative Data Summary
| Entry | Nitroarene | Alkene | Product | Yield (%) |
| 1 | Nitrobenzene | Styrene | 2-Phenyl-3-vinyl-1H-indole | 85 |
| 2 | 1-Fluoro-4-nitrobenzene | Styrene | 5-Fluoro-2-phenyl-3-vinyl-1H-indole | 78 |
| 3 | 1-Nitro-4-(trifluoromethyl)benzene | Styrene | 2-Phenyl-5-(trifluoromethyl)-3-vinyl-1H-indole | 65 |
| 4 | Nitrobenzene | 1-Octene | 3-Hexyl-2-methyl-1H-indole | 72 |
| 5 | Nitrobenzene | Cyclohexene | 2,3,4,9-Tetrahydro-1H-carbazole | 68 |
Data are representative for this reaction type, adapted from Studer et al. Yields are for isolated products.[4][5]
Application Note 3: Cobalt(III)-Catalyzed Oxidative Annulation for 2,3-Disubstituted Indole Synthesis
This protocol, from the Shi group, describes a cobalt(III)-catalyzed oxidative annulation of N-arylureas with internal alkynes to produce highly substituted indoles.[6][7] The urea moiety acts as a convenient and removable directing group. This method is notable for its mild reaction conditions and its ability to construct sterically congested indole structures.
Key Features:
-
Novel Directing Group: Employs a urea functional group to direct C-H activation.
-
High Regioselectivity: Excellent control in the formation of 2,3-disubstituted indoles, particularly with unsymmetrical alkynes.
-
Broad Substrate Compatibility: Tolerates various functional groups on both the N-arylurea and the alkyne.[6]
-
Mild Conditions: The reaction is typically carried out under relatively mild oxidative conditions.[6]
Reaction Scheme Diagram
Caption: Cobalt-catalyzed synthesis of 2,3-disubstituted indoles.
Detailed Experimental Protocol
General Procedure for the Synthesis of 1-(Dimethylcarbamoyl)-2,3-diphenyl-1H-indole:
-
Reaction Setup: To a screw-capped pressure tube, add N,N-dimethyl-N'-phenylurea (32.8 mg, 0.2 mmol, 1.0 equiv), diphenylacetylene (53.5 mg, 0.3 mmol, 1.5 equiv), [Cp*Co(CO)I₂] (7.5 mg, 0.01 mmol, 5 mol%), and silver hexafluoroantimonate (AgSbF₆, 13.7 mg, 0.04 mmol, 20 mol%).
-
Oxidant and Solvent: Add silver acetate (AgOAc, 100 mg, 0.6 mmol, 3.0 equiv) as the oxidant. Add 1,2-dichloroethane (DCE, 1.0 mL) as the solvent.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction for 12 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by preparative thin-layer chromatography (PTLC) on silica gel to obtain the desired product.
Quantitative Data Summary
| Entry | N-Arylurea | Alkyne | Product | Yield (%) | Regioselectivity (major:minor) |
| 1 | N,N-Dimethyl-N'-phenylurea | Diphenylacetylene | 1-(CONMe₂)-2,3-diphenyl-indole | 92 | N/A |
| 2 | N,N-Dimethyl-N'-(4-tolyl)urea | Diphenylacetylene | 1-(CONMe₂)-5-methyl-2,3-diphenyl-indole | 88 | N/A |
| 3 | N,N-Dimethyl-N'-phenylurea | 1-Phenyl-1-propyne | 1-(CONMe₂)-3-methyl-2-phenyl-indole | 85 | >20:1 |
| 4 | N,N-Dimethyl-N'-phenylurea | 4-Octyne | 1-(CONMe₂)-2,3-dipropyl-indole | 76 | N/A |
| 5 | N,N-Dimethyl-N'-(3-tolyl)urea | Diphenylacetylene | Mixture of 4- and 6-methyl isomers | 81 | 1.2:1 |
Data adapted from Shi et al. Yields are for isolated products. Regioselectivity refers to the annulation on the substituted aniline ring or the addition to the unsymmetrical alkyne.[6]
References
- 1. Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines: indole synthesis from anilines and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones [organic-chemistry.org]
- 3. Photocatalytic PPh3-Mediated Synthesis of C3-Functionalized Indoles via Radical Annulation of Nitroarenes and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indole Synthesis via Cobalt(III)-Catalyzed Oxidative Coupling of N-Arylureas and Internal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(trifluoromethyl)-1H-indole. Our aim is to facilitate the improvement of reaction yields and address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, time, and catalyst choice. | Systematically optimize reaction parameters. For instance, in a Fischer indole synthesis, vary the acid catalyst (e.g., polyphosphoric acid, zinc chloride) and temperature.[1][2] |
| Poor Quality Starting Materials: Impurities in the (2-trifluoromethyl)phenylhydrazine or the aldehyde/ketone can lead to side reactions. | Ensure the purity of starting materials through techniques like recrystallization or distillation before use. | |
| Inappropriate Synthesis Route: The chosen synthetic method may not be optimal for the substrate. | Consider alternative synthetic strategies such as the Larock, Bischler-Möhlau, or Hemetsberger-Knittel indole syntheses.[3][4][5][6] | |
| Steric Hindrance: The trifluoromethyl group at the 7-position can sterically hinder the cyclization step. | Employ a less sterically demanding carbonyl compound if possible, or investigate synthesis routes known to be less sensitive to steric effects. | |
| Formation of Multiple Products/Side Reactions | Competing Reactions: Depending on the synthesis route, side reactions like dimerizations or rearrangements can occur. | Adjust reaction conditions to favor the desired product. For example, in the Fischer synthesis, controlling the acidity can minimize side reactions. |
| Decomposition of Starting Material or Product: The trifluoromethyl group can influence the stability of intermediates and the final product under harsh reaction conditions. | Employ milder reaction conditions. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at lower temperatures and for shorter durations.[7] | |
| Regioisomer Formation: In syntheses like the Larock indole synthesis, the use of unsymmetrical alkynes can lead to the formation of regioisomers. | Utilize a symmetrical alkyne if the desired substitution pattern allows, or carefully optimize the reaction conditions and ligand choice to favor the desired regioisomer.[8] | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: Side products may have similar chromatographic behavior to the desired indole. | Employ alternative purification techniques such as crystallization or preparative HPLC. Affinity chromatography using indolyl-agarose columns has also been reported for purifying indole derivatives.[9] |
| Product Instability on Silica Gel: Some indole derivatives can be sensitive to the acidic nature of silica gel. | Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Fischer indole synthesis is a classical and widely used method for indole synthesis.[1][2][10][11][12] It involves the reaction of a substituted phenylhydrazine, in this case, (2-trifluoromethyl)phenylhydrazine, with an aldehyde or ketone under acidic conditions. However, other methods like the Larock, Bischler-Möhlau, and Hemetsberger-Knittel syntheses can also be employed, each with its own advantages and disadvantages depending on the available starting materials and desired substitution pattern.[3][4][5][6]
Q2: How does the trifluoromethyl group at the 7-position affect the synthesis?
A2: The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the starting materials and the stability of intermediates. It can also introduce steric hindrance, which may affect the efficiency of the cyclization step in certain synthetic routes.
Q3: What are typical yields for the synthesis of trifluoromethyl-substituted indoles?
A3: Yields can vary significantly based on the chosen synthetic route and the specific reaction conditions. For example, a modified Bischler-Möhlau synthesis of a 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-indole has been reported with a 65% yield. The Hemetsberger indole synthesis is known to typically provide yields above 70%, though it is not as commonly used due to the challenges in preparing the starting materials.[6] A domino trifluoromethylation/cyclization of 2-alkynylanilines has also been shown to be an effective method for synthesizing 2-(trifluoromethyl)indoles.
Q4: Are there any specific safety precautions to consider when working with trifluoromethylated compounds?
A4: As with all chemical syntheses, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Trifluoromethylated reagents should be handled with care, and their specific safety data sheets (SDS) should be consulted before use.
Data Presentation
The following table summarizes various indole synthesis methods and their general applicability, which can be adapted for the synthesis of this compound.
| Synthesis Method | Starting Materials | General Reaction Conditions | Reported Yield Range | Key Considerations |
| Fischer Indole Synthesis | (2-Trifluoromethyl)phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat | Variable (can be low to excellent) | Sensitive to acid strength and temperature; potential for side reactions.[1][2] |
| Larock Indole Synthesis | 2-Iodo-6-(trifluoromethyl)aniline, Alkyne | Palladium catalyst, Base, Ligands | Good to excellent | Good functional group tolerance; regioselectivity can be an issue with unsymmetrical alkynes.[8] |
| Bischler-Möhlau Synthesis | α-Halo-ketone, 2-(Trifluoromethyl)aniline | Excess aniline, Heat | Can be low due to harsh conditions | Milder, microwave-assisted methods have been developed to improve yields.[3] |
| Hemetsberger-Knittel Synthesis | 3-(2-(Trifluoromethyl)phenyl)-2-azido-propenoic ester | Thermal decomposition | Typically >70% | Starting material synthesis can be challenging and unstable.[5][6] |
| Domino Trifluoromethylation/ Cyclization | 2-Alkynylaniline | Fluoroform-derived CuCF3 reagent | Good to excellent | Offers direct and precise placement of the CF3 group. |
Experimental Protocols
1. General Procedure for Fischer Indole Synthesis:
A mixture of (2-trifluoromethyl)phenylhydrazine (1.0 eq.), the desired ketone or aldehyde (1.1 eq.), and an acid catalyst (e.g., polyphosphoric acid or zinc chloride, catalytic to stoichiometric amounts) in a suitable solvent (e.g., toluene, ethanol, or acetic acid) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
2. General Procedure for Larock Indole Synthesis:
To a reaction vessel containing 2-iodo-6-(trifluoromethyl)aniline (1.0 eq.), the alkyne (1.5-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)2 or PdCl2(PPh3)2, 2-5 mol%), a ligand (e.g., PPh3, if required), and a base (e.g., K2CO3 or NaOAc, 2.0 eq.) is added a suitable solvent (e.g., DMF or NMP). The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Below are diagrams illustrating the general workflow for troubleshooting low yield in indole synthesis and the reaction mechanism of the Fischer Indole Synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 5. synarchive.com [synarchive.com]
- 6. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Overcoming challenges in the purification of 7-(trifluoromethyl)-1H-indole
Welcome to the technical support center for the purification of 7-(trifluoromethyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is highly retained on silica gel: The polar nature of the indole nitrogen and the electron-withdrawing trifluoromethyl group can lead to strong interactions with the silica stationary phase. 2. Inappropriate solvent system: The chosen eluent may not be strong enough to displace the compound from the silica gel. 3. Compound streaking/tailing on the column: This can be due to overloading the column, poor solubility in the eluent, or strong interaction with the stationary phase. | 1. Use a more polar eluent: Gradually increase the polarity of the solvent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. A small percentage of methanol can also be added to the eluent to increase its polarity. 2. Consider a different stationary phase: Alumina (neutral or basic) may be a suitable alternative to silica gel. Reverse-phase (C18) chromatography can also be an effective option for fluorinated compounds.[1] 3. Optimize loading and flow rate: Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. A slower flow rate can sometimes improve separation. |
| Co-elution of Impurities | 1. Similar polarity of the desired product and impurities: Side products from the synthesis, such as regioisomers or unreacted starting materials, may have very similar polarities. 2. Suboptimal solvent system for separation: The chosen eluent may not provide adequate resolution between the compound of interest and impurities. | 1. Perform a thorough solvent screen using Thin Layer Chromatography (TLC): Test a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find the optimal conditions for separation. 2. Utilize gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values. |
| Product Decomposes on Silica Gel | 1. Acidity of silica gel: Standard silica gel is slightly acidic, which can cause decomposition of sensitive indole derivatives. | 1. Use deactivated silica gel: Treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites. 2. Switch to a neutral stationary phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds. |
| Difficulty in Recrystallization (Oiling Out) | 1. Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures, or the solvent's boiling point may be higher than the melting point of the compound. 2. Presence of impurities: Impurities can depress the melting point and interfere with crystal lattice formation.[2] | 1. Select a different solvent or solvent system: The ideal solvent should dissolve the compound when hot but not at room temperature. A mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) can be effective. For indole derivatives, combinations like ethanol/water or dichloromethane/hexane are often used.[2] 2. Attempt trituration: If the oil is persistent, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Adding a seed crystal of the pure compound can also be effective. 3. Purify by column chromatography first: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove impurities that hinder crystallization. |
| Persistent Colored Impurities | 1. Formation of oxidized byproducts: Indoles can be susceptible to air oxidation, leading to colored impurities. | 1. Use activated carbon: Add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing it to cool. 2. Work under an inert atmosphere: If the compound is particularly sensitive to oxidation, perform purification steps under a nitrogen or argon atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound via the Fischer indole synthesis?
A1: Common impurities in the Fischer indole synthesis can include:
-
Unreacted starting materials: (2-(Trifluoromethyl)phenyl)hydrazine and the corresponding ketone or aldehyde.
-
Regioisomers: If an unsymmetrical ketone is used, a mixture of indole regioisomers can be formed.[3]
-
Side products from N-N bond cleavage: The electron-withdrawing nature of the trifluoromethyl group can make the N-N bond of the hydrazine precursor more susceptible to cleavage under the acidic reaction conditions, leading to various side products.[3][4]
-
Polymeric materials: Indoles can be prone to polymerization under strong acid conditions.
Q2: What is a good starting solvent system for column chromatography of this compound on silica gel?
A2: A good starting point for normal-phase column chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[4][5] A typical starting gradient could be from 5% to 20% ethyl acetate in hexane. The optimal ratio should be determined by TLC analysis of the crude reaction mixture to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Q3: What are suitable solvents for the recrystallization of this compound?
-
Single solvents: Ethanol, methanol, or toluene.
-
Mixed solvent systems: Ethanol/water, methanol/water, or dichloromethane/hexane.[2] The choice of solvent will depend on the purity of the crude material and should be determined through small-scale solubility tests.
Q4: My NMR spectrum shows unexpected peaks after purification. What could they be?
A4: Unexpected peaks in the NMR spectrum could be residual solvents from the purification process (e.g., ethyl acetate, hexane, dichloromethane). They could also indicate the presence of impurities that were not successfully removed. Comparing the chemical shifts of the unknown peaks to literature values for common laboratory solvents and potential side products can aid in their identification.
Q5: How can I improve the yield of my purification?
A5: To improve the yield:
-
Optimize chromatography conditions: Use TLC to find a solvent system that provides good separation to minimize the collection of mixed fractions.
-
Careful fraction collection: Collect smaller fractions during column chromatography and analyze them by TLC before combining.
-
Optimize recrystallization: Use the minimum amount of hot solvent necessary to dissolve the compound to ensure maximum recovery upon cooling. Cooling the solution slowly can also improve both purity and yield.
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables can be used to record and compare data from purification experiments.
Table 1: Column Chromatography Purification Data
| Run | Crude Mass (g) | Stationary Phase | Eluent System (Gradient) | Pure Product Mass (g) | Yield (%) | Purity (by HPLC/NMR) |
| 1 | Silica Gel | Hexane/Ethyl Acetate (e.g., 5% to 20%) | ||||
| 2 | Neutral Alumina | Dichloromethane/Methanol (e.g., 0% to 5%) | ||||
| 3 | C18 Reverse Phase | Water/Acetonitrile (e.g., 70% to 100% ACN) |
Table 2: Recrystallization Purification Data
| Run | Crude Mass (g) | Solvent(s) | Volume (mL) | Pure Product Mass (g) | Yield (%) | Purity (by HPLC/NMR) |
| 1 | Ethanol | |||||
| 2 | Dichloromethane/Hexane | |||||
| 3 | Toluene |
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 7-(Trifluoromethyl)-1H-indole
Welcome to the technical support center for the functionalization of 7-(trifluoromethyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the modification of this important heterocyclic scaffold.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the functionalization of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield in N-Alkylation/N-Arylation
-
Question: I am attempting an N-alkylation or N-arylation of this compound, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in N-alkylation or N-arylation of this compound are often attributed to the electron-withdrawing nature of the trifluoromethyl group at the C7 position. This group decreases the nucleophilicity of the indole nitrogen, making it less reactive.[1] Here are some troubleshooting steps:
-
Choice of Base and Solvent: For N-alkylation, ensure complete deprotonation of the N-H bond. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a standard approach.[1] If deprotonation is incomplete, consider using a stronger base or increasing the reaction temperature. For N-arylation reactions like the Buchwald-Hartwig amination, a suitable base such as cesium carbonate or potassium phosphate is crucial, and the choice of solvent (e.g., toluene, dioxane) can significantly impact the reaction outcome.[2]
-
Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for these reactions. For challenging substrates, heating the reaction may be necessary.[3]
-
Catalyst and Ligand System (for N-Arylation): The choice of palladium catalyst and phosphine ligand is critical for successful Buchwald-Hartwig N-arylation.[2] For electron-deficient indolines, ligands like XPhos or RuPhos have shown good results.[4] It may be necessary to screen different catalyst/ligand combinations to find the optimal system for this compound.
-
Purity of Reagents: Ensure that all starting materials, reagents, and solvents are of high purity and anhydrous, as trace amounts of water can quench the base and hinder the reaction.[1]
-
Issue 2: Poor Regioselectivity (N- vs. C-Functionalization)
-
Question: My reaction is yielding a mixture of N-functionalized and C3-functionalized products. How can I improve the regioselectivity towards N-functionalization?
-
Answer: The C3 position of the indole ring is inherently nucleophilic, leading to potential side reactions, especially in alkylations.[1] The electron-withdrawing 7-CF3 group can further influence the electron density distribution in the ring. To favor N-functionalization:
-
Deprotonation Conditions: Complete deprotonation of the indole nitrogen with a strong base generally favors N-alkylation. The resulting indolide anion is a harder nucleophile, which preferentially reacts at the nitrogen atom.
-
Solvent Choice: The choice of solvent can influence the N/C selectivity. Polar aprotic solvents like DMF are often used to promote N-alkylation.[3]
-
Protecting Groups: In cases where direct N-functionalization is challenging or lacks selectivity, consider using a protecting group on the nitrogen. Subsequent functionalization at other positions can be performed, followed by deprotection.
-
Issue 3: C-H Functionalization Challenges
-
Question: I am trying to perform a C-H functionalization on the benzene ring of this compound, but the reaction is not proceeding or is giving poor results. What should I consider?
-
Answer: Directing C-H functionalization to a specific position on the indole's benzene ring is a known challenge.[5] The 7-CF3 group will have a significant electronic influence on the reactivity of the C4, C5, and C6 positions.
-
Directing Groups: The use of a directing group on the indole nitrogen is a common strategy to achieve regioselective C-H functionalization. Different directing groups can steer the reaction to different positions. For C7 functionalization, a directing group can be particularly effective.[6]
-
Reaction Conditions: C-H activation reactions are highly dependent on the catalyst, oxidant, and solvent system. Extensive optimization of these parameters is often necessary.
-
Frequently Asked Questions (FAQs)
-
Q1: How does the 7-trifluoromethyl group affect the reactivity of the indole ring?
-
A1: The trifluoromethyl group is a strong electron-withdrawing group. Its presence at the C7 position significantly reduces the electron density of the indole ring system, particularly at the nitrogen atom.[7] This deactivation makes the N-H proton more acidic but the nitrogen less nucleophilic, which can hinder reactions like N-alkylation and N-arylation. It also influences the regioselectivity of electrophilic aromatic substitution on the benzene portion of the indole.
-
-
Q2: What are the recommended starting conditions for a Buchwald-Hartwig N-arylation of this compound?
-
A2: A good starting point would be to use a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand like XPhos or DavePhos, and a base such as Cs₂CO₃ or K₃PO₄ in an anhydrous, degassed solvent like toluene or dioxane.[2][4] The reaction is typically heated to 80-120 °C and monitored by TLC or LC-MS.
-
-
Q3: Are there any specific safety precautions to consider when working with trifluoromethyl-containing compounds?
-
A3: While this compound itself does not pose exceptional hazards beyond those of typical organic reagents, reactions involving trifluoromethylating agents should be handled with care. Some of these reagents can be toxic or release hazardous byproducts. Always consult the safety data sheet (SDS) for all reagents and perform reactions in a well-ventilated fume hood.
-
-
Q4: How can I purify the functionalized products of this compound?
-
A4: Purification is typically achieved through standard techniques such as flash column chromatography on silica gel.[2][8] The choice of eluent will depend on the polarity of the product. It is recommended to perform a small-scale purification first to determine the optimal solvent system. Recrystallization may also be an option for solid products.
-
Data Presentation
Table 1: Representative Conditions for N-Alkylation of Indoles with Electron-Withdrawing Groups
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH (1.2) | DMF | RT | 2 | >90 |
| 2 | Methyl iodide | K₂CO₃ (2.0) | Acetone | Reflux | 6 | 85-95 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ (1.5) | DMF | 50 | 4 | ~90 |
Note: Yields are representative and may vary for this compound.
Table 2: General Conditions for Palladium-Catalyzed N-Arylation of Indoles (Buchwald-Hartwig)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (2.0) | Dioxane | 110 | 70-85 |
| 3 | 2-Iodopyridine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 75-90 |
Data is generalized for electron-deficient indoles/indolines and optimization will be required for this compound.[4]
Table 3: Conditions for Copper-Catalyzed N-Arylation of Indoles (Ullmann Condensation)
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | ~80 |
| 2 | Bromobenzene | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ (2.0) | Dioxane | 110 | ~75 |
Note: Modern Ullmann conditions are milder than traditional methods, but may still require higher temperatures for deactivated substrates.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol) to a dry Schlenk tube.[4]
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with additional solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for Buchwald-Hartwig N-arylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in 7-(trifluoromethyl)-1H-indole reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 7-(trifluoromethyl)-1H-indole. The potent electron-withdrawing nature of the trifluoromethyl group at the C7 position significantly influences the reactivity of the indole ring, often necessitating modified protocols to minimize byproduct formation and maximize yields.
Frequently Asked Questions (FAQs)
N-Alkylation Reactions
Q1: I am observing low yields in the N-alkylation of this compound. What are the common causes and solutions?
A1: Low yields in N-alkylation of this substrate are often due to its decreased nucleophilicity and the increased acidity of the N-H bond, both resulting from the electron-withdrawing 7-CF₃ group.
-
Incomplete Deprotonation: The increased acidity of the N-H proton requires a sufficiently strong base to ensure complete formation of the indolide anion. If using common bases like sodium hydride (NaH), ensure it is fresh and used in an appropriate excess (typically 1.1-1.5 equivalents).
-
Reaction Temperature: Some N-alkylation reactions of electron-deficient indoles may require higher temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the heat while monitoring for potential byproduct formation.
-
Solvent Choice: Polar aprotic solvents like DMF or THF are generally preferred for N-alkylation reactions as they effectively solvate the indolide anion.
Q2: How can I minimize C3-alkylation as a byproduct in my N-alkylation reaction?
A2: While the 7-CF₃ group deactivates the entire ring, the C3 position can still compete for alkylation. To favor N-alkylation:
-
Choice of Base and Solvent System: The combination of a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) generally favors the formation of the N-anion, leading to higher N-alkylation selectivity.
-
Order of Addition: Adding the alkylating agent to the pre-formed indolide anion (after allowing sufficient time for deprotonation) can improve N-selectivity.
-
Bulky Alkylating Agents: For some substrates, using a bulkier alkylating agent can sterically hinder attack at the C3 position.
Friedel-Crafts Acylation
Q3: I am struggling with the Friedel-Crafts acylation of this compound. Is this reaction feasible?
A3: Yes, but it is challenging. The strong deactivation of the benzene ring by the 7-CF₃ group makes it significantly less reactive towards electrophilic aromatic substitution.[1] Standard Friedel-Crafts conditions using Lewis acids like AlCl₃ may be ineffective or require harsh conditions, leading to byproducts.
-
Catalyst Choice: More reactive catalyst systems may be required. Consider using stronger Lewis acids or alternative promoters. For some electron-deficient indoles, catalysts like iron powder have been shown to be effective under solvent-free conditions.[2]
-
Reaction Conditions: Microwave irradiation in combination with a suitable catalyst and solvent (like a deep eutectic solvent) has been reported to promote the acylation of electron-poor indoles.[1]
-
Regioselectivity: For electron-deficient indoles, acylation is generally expected to occur at the C3 position of the pyrrole ring, which is the most nucleophilic site.[1][2]
Q4: What are the expected byproducts in the Friedel-Crafts acylation of this indole?
A4: Due to the challenging nature of the reaction, several byproducts can be anticipated:
-
N-Acylation: The N-H proton is acidic and can be acylated, especially if the C3 position is sterically hindered or the reaction conditions are not optimized for C-acylation.
-
Polysubstitution: Although less likely with a deactivated ring, under forcing conditions, di-acylation could occur.
-
Starting Material Recovery: Due to the low reactivity, a significant amount of unreacted starting material is a common outcome.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q5: I am planning a Suzuki-Miyaura coupling with a this compound derivative. What are the key considerations?
A5: Palladium-catalyzed cross-coupling reactions are generally well-suited for functionalizing halogenated derivatives of this compound.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient substrates, electron-rich and bulky ligands (e.g., XPhos, SPhos) often give better results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The base plays a crucial role in the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base often needs to be determined empirically.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
-
Potential for Debromination: In some cases, particularly with more reactive catalytic systems or prolonged reaction times, debromination of the starting material can be a competing side reaction. Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to mitigate this issue in similar heterocyclic systems.[3]
Troubleshooting Guides
Low Yield in N-Alkylation
| Observation | Potential Cause | Suggested Solution |
| Reaction is sluggish or stalls. | Incomplete deprotonation of the N-H group. | Use a stronger base (e.g., NaH, KHMDS) or increase the equivalents of the current base. Ensure the base is fresh and the reaction is performed under strictly anhydrous conditions. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Poor quality of reagents or solvent. | Use freshly distilled/dried solvents and high-purity reagents. | |
| Significant amount of starting material remains after prolonged reaction time. | Deactivated substrate. | Increase reaction temperature and/or time. Consider using a more reactive alkylating agent (e.g., switching from a bromide to an iodide). |
Byproduct Formation in Friedel-Crafts Acylation
| Observation | Potential Cause | Suggested Solution |
| Presence of N-acylated byproduct. | The N-H is more reactive under the chosen conditions. | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before acylation. This will direct the reaction to the carbon framework. |
| Inappropriate catalyst or reaction conditions. | Explore milder catalysts that favor C-acylation. For some indoles, specific Lewis acids or metal triflates can improve C3-selectivity. | |
| Complex mixture of products. | Decomposition of starting material or product under harsh conditions. | Use milder reaction conditions (lower temperature, shorter reaction time). Explore alternative, less aggressive catalysts. |
| Predominantly unreacted starting material. | Deactivated aromatic ring. | Employ more forcing conditions (higher temperature, stronger Lewis acid), but monitor closely for decomposition. Consider alternative synthetic routes if direct acylation is not viable. |
Issues in Suzuki-Miyaura Coupling
| Observation | Potential Cause | Suggested Solution |
| Low conversion to the desired product. | Inefficient catalyst system. | Screen different palladium catalysts and phosphine ligands. Electron-rich, bulky ligands are often beneficial for electron-deficient substrates. |
| Inappropriate base or solvent. | Optimize the base and solvent system. Cs₂CO₃ is often a good choice for challenging couplings. | |
| Significant amount of debrominated starting material. | The catalytic cycle is favoring proto-depalladation. | Use a less reactive catalyst system or lower the reaction temperature. The use of specific catalyst systems like XPhosPdG2/XPhos can sometimes suppress this side reaction.[3] |
| Homocoupling of the boronic acid/ester. | Suboptimal reaction conditions. | Ensure thorough degassing of the reaction mixture to remove oxygen. Adjust the stoichiometry of the coupling partners. |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (0.1–0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
-
In a reaction vessel, combine the halogenated this compound derivative (1.0 eq.), the boronic acid or ester (1.2–1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture to 80–100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
Below are diagrams illustrating the general workflows for troubleshooting common issues in the reactions of this compound.
Caption: Troubleshooting workflow for low yield in N-alkylation.
Caption: Decision tree for minimizing byproducts in Friedel-Crafts acylation.
Caption: Troubleshooting guide for common Suzuki-Miyaura coupling issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 7-(trifluoromethyl)-1H-indole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 7-(trifluoromethyl)-1H-indole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives often exhibit poor aqueous solubility?
A1: The poor aqueous solubility of these derivatives is primarily attributed to two factors: the indole scaffold itself is a hydrophobic aromatic structure, and the presence of the trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule. This high lipophilicity can lead to challenges in achieving desired concentrations in aqueous media for biological assays and formulation development.
Q2: What are the initial steps I should take to address the poor solubility of my this compound derivative?
A2: Before attempting any complex solubilization techniques, it is crucial to determine the baseline thermodynamic solubility of your compound. The shake-flask method is the gold standard for this purpose. Additionally, understanding the physicochemical properties of your specific derivative, such as its pKa, will help in selecting an appropriate solubilization strategy.
Q3: Can I use co-solvents like DMSO to dissolve my compound for in vitro assays?
A3: Yes, co-solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) are commonly used to dissolve poorly soluble compounds for in vitro experiments. However, it is critical to use the lowest possible concentration of the co-solvent, as they can exhibit toxicity to cells at higher concentrations. Always include a vehicle control (media with the same concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.
Q4: What are the most common advanced techniques to enhance the aqueous solubility of this compound derivatives for pre-clinical studies?
A4: For significant solubility enhancement, especially for in vivo studies, several advanced formulation strategies can be employed. The most common and effective techniques include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[1][2]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix in a solid state, which can significantly improve the dissolution rate.[3][4]
-
Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area for dissolution is dramatically increased, leading to a higher dissolution velocity.[5][6][7]
Troubleshooting Guides
Issue 1: My this compound derivative precipitates out of solution during my experiment.
-
Possible Cause: The concentration of your compound exceeds its solubility limit in the experimental medium. This can happen when a stock solution in a strong organic solvent (like DMSO) is diluted into an aqueous buffer.
-
Troubleshooting Steps:
-
Determine Maximum Solubility: First, determine the equilibrium solubility of your compound in the final aqueous medium using the shake-flask method.
-
Reduce Final Concentration: Ensure that the final concentration of your compound in the assay is below its maximum solubility.
-
Optimize Co-solvent Concentration: If using a co-solvent, you may need to slightly increase its final concentration, but be mindful of potential toxicity.
-
Employ a Solubilization Technique: For higher required concentrations, consider using a solubilization technique such as complexation with cyclodextrins.
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Possible Cause: Inconsistent results are often due to incomplete dissolution or precipitation of the compound, leading to variable effective concentrations in the assay.
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use.
-
Sonication: Briefly sonicate your solutions before use to ensure homogeneity.
-
Fresh Preparations: Prepare fresh working solutions from your stock solution for each experiment.
-
Confirm Stock Solution Integrity: Periodically check the concentration and purity of your stock solution via HPLC to ensure it has not degraded or precipitated over time.
-
Data Presentation
Disclaimer: The following tables present illustrative quantitative data to demonstrate the potential improvements in solubility with various techniques. Actual results will vary depending on the specific this compound derivative and experimental conditions.
Table 1: Illustrative Solubility of a this compound Derivative in Common Solvents
| Solvent | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Water (pH 7.4) | 25 | < 1 |
| Ethanol | 25 | 500 |
| DMSO | 25 | > 10,000 |
| PEG 400 | 25 | 2,500 |
Table 2: Illustrative Fold-Increase in Aqueous Solubility Using Different Enhancement Techniques
| Technique | Carrier/System | Drug-to-Carrier Ratio | Illustrative Fold-Increase in Solubility |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 Molar Ratio | 50 - 200 |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | 1:5 (w/w) | 100 - 500 |
| Nanosuspension | Wet Media Milling with Stabilizer | N/A | > 1000 (in terms of dissolution rate) |
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of a this compound derivative in a specific aqueous buffer.
Materials:
-
This compound derivative (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer. Ensure undissolved solid is visible.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
Solubility Enhancement by Cyclodextrin Complexation
Objective: To increase the aqueous solubility of a this compound derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Stir plate and magnetic stir bars
-
Syringe filters (0.22 µm)
-
HPLC system
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at a desired concentration (e.g., 5% w/v).
-
Slowly add an excess amount of the this compound derivative to the HP-β-CD solution while stirring.
-
Continue stirring the suspension at room temperature for 24-48 hours to facilitate complex formation.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove undissolved compound.
-
The clear filtrate contains the soluble drug-cyclodextrin complex. Determine the concentration of the dissolved compound using HPLC.
Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate and solubility of a this compound derivative by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the this compound derivative and the hydrophilic polymer in the volatile organic solvent in a desired ratio (e.g., 1:5 w/w).
-
Ensure complete dissolution of both components to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
The obtained solid dispersion can be collected and ground into a powder for further characterization and use.
Preparation of a Nanosuspension by Wet Media Milling
Objective: To increase the dissolution velocity of a this compound derivative by reducing its particle size to the nanometer range.
Materials:
-
This compound derivative (micronized, if possible)
-
Stabilizer solution (e.g., 0.5% HPMC and 0.5% Tween 80 in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill or planetary ball mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension by dispersing the drug in the stabilizer solution.
-
Add the milling media to the pre-suspension in the milling chamber.
-
Mill the suspension at high energy for a predetermined time (e.g., 2-6 hours). The milling time should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using a particle size analyzer.
Visualizations
Caption: General workflow for addressing poor solubility.
Caption: Shake-flask method workflow.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. Interactions of Cyclodextrins and their Hydroxyl Derivatives with Etodolac: Solubility and Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing stability issues of 7-(trifluoromethyl)-1H-indole under reaction conditions
Welcome to the Technical Support Center for 7-(Trifluoromethyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to address stability issues that may be encountered when working with this compound under various reaction conditions. The information provided is a compilation of literature data on fluorinated indoles and general best practices for handling electron-deficient heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group at the 7-position affect the stability of the indole ring?
A1: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This electronic effect can influence the reactivity and stability of the indole ring. Generally, the C-F bond is exceptionally stable, and the CF₃ group can enhance metabolic stability by blocking potential sites of oxidation[1][2][3][4]. In solution, the stability of substituted indoles has been shown to increase in the order of CH₂F < CHF₂ ≪ CF₃, suggesting that the trifluoromethyl group imparts greater stability against defluorination compared to mono- or difluoromethyl groups[2]. However, the electron-deficient nature of the this compound ring can make it less reactive in certain electrophilic substitution reactions and potentially more susceptible to nucleophilic attack under specific conditions.
Q2: What are the general recommendations for storing and handling this compound?
A2: To ensure the longevity and purity of this compound, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen. Indole and its derivatives can be susceptible to oxidation and photodegradation[1].
Q3: Is this compound sensitive to acidic or basic conditions?
A3: The indole ring, in general, is known to be sensitive to strong acidic conditions, which can lead to polymerization or degradation[5]. While N-trifluoromethylated indoles have shown remarkable stability in strong acids and bases[6], the stability of C7-trifluoromethylated indole under these conditions is less documented. The electron-withdrawing nature of the CF₃ group may influence the pKa of the indole N-H, potentially altering its behavior in the presence of strong bases. It is advisable to use mild acidic or basic conditions when possible and to perform small-scale test reactions to assess stability.
Q4: Can this compound undergo oxidation?
A4: Yes, the indole nucleus is an electron-rich system and can be susceptible to oxidation, which can lead to the formation of various degradation products[1]. While the CF₃ group can enhance metabolic stability against enzymatic oxidation[1], chemical oxidation under certain reaction conditions is still a possibility. Care should be taken when using strong oxidizing agents.
Troubleshooting Guides for Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Electron-deficient indoles can be challenging substrates in palladium-catalyzed cross-coupling reactions. Low yields are often attributed to poor reactivity or degradation of the starting material.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Possible Cause 1: Catalyst Deactivation. The indole nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.
-
Solution: Consider N-protection of the indole (e.g., with Boc, Ts, or SEM groups) to prevent coordination. If N-protection is not desirable, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can sometimes overcome this inhibition by favoring the desired catalytic cycle[7].
-
-
Possible Cause 2: Protodeboronation of the Boronic Acid/Ester. This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, leading to the consumption of the coupling partner[8].
-
Possible Cause 3: Low Reactivity of the Electron-Deficient Indole. The electron-withdrawing CF₃ group reduces the nucleophilicity of the indole ring, which can be problematic if the indole is the nucleophilic partner. If a halo-substituted this compound is used as the electrophile, its reactivity should be enhanced.
-
Solution: Employ more active catalyst systems, such as palladacycle precatalysts (e.g., G3 or G4 XPhos palladacycle). Higher reaction temperatures and longer reaction times may be necessary. A careful screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF) is recommended[10].
-
Issue 2: Side Reactions in Buchwald-Hartwig Amination
-
Possible Cause 1: Hydrodehalogenation. This is a common side reaction in Buchwald-Hartwig aminations, leading to the removal of the halide from the aryl halide starting material[11][12].
-
Solution: The choice of ligand is critical. Bulky biarylphosphine ligands are often employed to minimize this side reaction. Also, ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative degradation of the catalyst and ligands[13].
-
-
Possible Cause 2: Multiple Aminations or Side Reactions with the Indole N-H. If the reaction is performed on an N-H free indole, the indole nitrogen can also react, leading to a mixture of products.
-
Solution: N-protection of the indole is the most straightforward solution. If the N-H is desired in the final product, a protecting group that can be removed under mild conditions should be chosen. Alternatively, careful optimization of reaction conditions (e.g., using a weaker base or lower temperature) might favor the desired C-N bond formation. The use of specific ligand systems has been reported to allow for the amination of haloindoles with a free N-H[14].
-
Data on Stability of Fluorinated Indoles
| Compound Type | Position of Fluorination | Effect on Stability | Reference |
| Indole Derivatives | Various positions on the ring | Increased metabolic stability by blocking oxidative metabolism | [1] |
| 6-Substituted Indoles | 6-CH₂F, 6-CHF₂, 6-CF₃ | Stability increases in the order: CH₂F < CHF₂ ≪ CF₃ | [2] |
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol provides a framework for researchers to assess the stability of this compound under various stress conditions. The goal is to induce a modest level of degradation (5-20%) to identify potential degradants[1][15][16].
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature and at 60 °C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acidic hydrolysis. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at various time points.
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV and/or MS detection to identify and quantify any degradation products.
Optimized Protocol for Suzuki-Miyaura Coupling of a 7-Halo-(trifluoromethyl)-1H-indole
This protocol is a general starting point for the coupling of an electron-deficient indole.
Materials:
-
7-Bromo-(trifluoromethyl)-1H-indole (or other halide)
-
Aryl boronic acid or ester (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the 7-halo-(trifluoromethyl)-1H-indole, aryl boronic acid, palladium precatalyst, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol for Buchwald-Hartwig Amination of a 7-Halo-(trifluoromethyl)-1H-indole
This protocol is a general starting point for the C-N coupling of an electron-deficient indole.
Materials:
-
7-Bromo-(trifluoromethyl)-1H-indole (or other halide)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., RuPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand (if needed), and base.
-
Add the 7-halo-(trifluoromethyl)-1H-indole and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Proposed degradation pathways for the indole ring.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rjptonline.org [rjptonline.org]
- 6. ijrpp.com [ijrpp.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmainfo.in [pharmainfo.in]
- 16. benchchem.com [benchchem.com]
Scale-up challenges for the synthesis of 7-(trifluoromethyl)-1H-indole
Welcome to the technical support center for the synthesis of 7-(trifluoromethyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during laboratory-scale experiments and the transition to pilot plant and industrial-scale production.
Troubleshooting Guide
This guide provides a systematic approach to resolving common challenges in the synthesis of this compound.
Q1: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the most common causes?
A1: A significant drop in yield during scale-up is a frequent challenge. The primary culprits often include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration.[1] This can promote side reactions and the degradation of starting materials or the final product. Many indole syntheses are exothermic, and what is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled.[1]
-
Changes in Reagent Addition Rate: The rate of adding reagents, especially catalysts or reactants in exothermic steps, becomes much more critical at a larger scale to maintain temperature control.
-
Inefficient Work-up and Isolation: Extraction and crystallization procedures that work well in the lab may not be as efficient at scale, leading to product loss.
Q2: I am observing significant tar and impurity formation. How can I minimize this?
A2: Tar formation is often linked to harsh reaction conditions, especially when using strong acids like in the Fischer indole synthesis.[1][2]
-
Temperature Control: Use a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate the polymerization of reactants or intermediates into tar.[1]
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all species in the solution can sometimes reduce tar formation.[1]
-
Catalyst Choice and Loading: The type and amount of acid catalyst are critical. Overly harsh acids or high concentrations can promote side reactions.[2] Consider milder Lewis acids (e.g., ZnCl₂) or optimizing the concentration of protic acids (e.g., PPA, H₂SO₄).[2]
Q3: The final product is difficult to purify, and column chromatography is not viable for the scale I need. What are my options?
A3: Purification of indole derivatives can be challenging due to the presence of closely related impurities.[2]
-
Recrystallization: This is often the most effective method for obtaining high-purity material at scale, though it may result in some yield loss.[2] A systematic screening of solvents and solvent mixtures is crucial. A study on crude indole from coal tar found a mixed solvent of methanol and water to be effective.[2]
-
Distillation: If the product is thermally stable and volatile, vacuum distillation can be a highly effective and scalable purification method.[3]
-
Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can significantly improve purity before a final crystallization step.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for the large-scale synthesis of this compound?
A1: The optimal route depends on the availability of starting materials, cost, and safety considerations. The most common methods include:
-
Fischer Indole Synthesis: A widely used and versatile method involving the acid-catalyzed cyclization of an appropriate arylhydrazine with an aldehyde or ketone.[2][4] It is a robust reaction but can suffer from harsh conditions leading to byproducts.[2]
-
Leimgruber-Batcho Indole Synthesis: This is often a milder, high-yielding alternative, especially for indoles unsubstituted at the 2- and 3-positions.[4] It involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[4] The availability of the required fluorinated o-nitrotoluene is a key factor.[4]
-
Palladium-Catalyzed Methods: Modern cross-coupling strategies are evolving and can offer high efficiency and selectivity, though they may require more specialized optimization and catalyst costs can be a factor at scale.[4][5]
Q2: How critical is the purity of my starting materials for a successful scale-up?
A2: It is absolutely critical. Impurities in starting materials, such as the arylhydrazine or carbonyl compounds in a Fischer synthesis, can lead to unwanted side reactions, lower yields, and complicate purification significantly.[2] Always ensure the purity of your inputs via methods like NMR or HPLC analysis before beginning a large-scale reaction.
Q3: What are the advantages of using continuous flow chemistry for this synthesis?
A3: Continuous flow chemistry offers several key advantages for scaling up indole synthesis:
-
Superior Heat and Mass Transfer: The small dimensions of flow reactors allow for highly efficient heat exchange, mitigating the risk of thermal runaways and hot spots.[1]
-
Enhanced Safety: The small internal volume of the reactor means only a small amount of material is reacting at any given time, reducing the risks associated with hazardous reagents or exothermic events.
-
Increased Productivity and Consistency: Continuous operation can lead to higher throughput compared to batch processes and provides more consistent product quality.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Indole Synthesis This table, adapted from a study on the synthesis of trifluoromethyl(indolyl)phenylmethanols, illustrates how systematic changes in reaction parameters can be tabulated to find optimal conditions.[6][7] A similar approach should be used for optimizing the synthesis of this compound.
| Entry | Base (mol%) | Catalyst (mol%) | Time (h) | Yield (%)[6][7] |
| 1 | KOH (15) | TBPB (15) | 12 | 91 |
| 2 | K₂CO₃ (15) | TBPB (15) | 12 | >99 |
| 3 | Cs₂CO₃ (15) | TBPB (15) | 12 | 81 |
| 4 | K₂CO₃ (15) | TBAC (15) | 15 | 72 |
| 5 | K₂CO₃ (15) | TBAF (15) | 15 | 61 |
| 6 | K₂CO₃ (10) | TBPB (10) | 18 | 90 |
| 7 | K₂CO₃ (5) | TBPB (5) | 24 | 69 |
Reaction conditions: Indole (1.0 eq), trifluoromethyl ketone (1.1 eq), H₂O, room temperature. TBPB: Tetrabutylphosphonium bromide; TBAC: Tetrabutylammonium chloride; TBAF: Tetrabutylammonium fluoride.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
-
Reaction Setup: In a suitable jacketed reactor, charge the (fluorophenyl)hydrazine and the appropriate ketone or aldehyde (e.g., pyruvate for a 2-carboxylic acid derivative) in a suitable solvent like toluene or acetic acid.[1]
-
Catalyst Addition: Slowly add the acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or ZnCl₂).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress using a suitable analytical method (e.g., HPLC, TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture. If using an acid catalyst, perform a neutralization step with an aqueous base. Separate the organic layer.
-
Isolation: Concentrate the organic layer under reduced pressure to crystallize the indole product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography if necessary.[1][2]
Protocol 2: General Procedure for Leimgruber-Batcho Indole Synthesis
-
Enamine Formation: To a solution of the substituted 2-nitro-trifluoromethyl-toluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and a catalytic amount of a base like pyrrolidine (0.1 equivalents).[4] Heat the mixture (e.g., 100-110 °C) and stir for 3-4 hours, monitoring by TLC or HPLC until the starting material is consumed.[4]
-
Reductive Cyclization: Cool the reaction mixture. The intermediate enamine may be used directly or isolated. Suspend the crude enamine in a solvent such as ethanol or toluene.[4]
-
Reduction: Add a catalyst, such as 10% Palladium on carbon (Pd/C), and introduce a hydrogen source.[4] This can be done by pressurizing the reactor with hydrogen gas or by adding a transfer hydrogenation agent like hydrazine hydrate.[1][4]
-
Work-up: After the reaction is complete, filter off the catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude indole product.
-
Purification: Purify the resulting indole derivative by recrystallization or chromatography.[1]
Visualizations
Caption: A troubleshooting workflow for addressing low yield during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
Preventing degradation of 7-(trifluoromethyl)-1H-indole during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and handling of 7-(trifluoromethyl)-1H-indole to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound during storage?
This compound is susceptible to degradation from several environmental factors. The most common causes include:
-
Oxidation: The indole ring is electron-rich and can be oxidized, especially when exposed to air over extended periods. This can lead to the formation of colored impurities.
-
Light Exposure: Photodegradation can occur when the compound is exposed to UV or visible light, leading to the formation of various degradation products.
-
Elevated Temperatures: Higher temperatures accelerate the rate of all degradation pathways, reducing the shelf-life of the compound.
-
Extreme pH Conditions: Although generally more stable in neutral conditions, prolonged exposure to strong acids or bases can lead to the degradation of the indole ring or hydrolysis of the trifluoromethyl group, particularly under alkaline conditions.[1]
Q2: What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Light | Store in an amber vial or protect from light | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed container | Prevents moisture absorption and exposure to air. |
Q3: I need to store this compound in solution. What is the best practice?
For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is recommended to store solutions at -20°C or -80°C. Solutions should be prepared in high-purity, degassed solvents and stored in tightly sealed vials, protected from light.
Troubleshooting Guide
Issue 1: The solid this compound has changed color (e.g., from white/off-white to yellow/brown).
-
Possible Cause: This is often a sign of oxidation or photodegradation.
-
Troubleshooting Steps:
-
Review your storage conditions. Was the compound exposed to light or air for an extended period?
-
If purity is critical for your experiment, it is recommended to analyze the material by a suitable analytical method (e.g., HPLC, LC-MS) to determine the purity before use.
-
For future storage, ensure the compound is in a tightly sealed container, protected from light, and preferably under an inert atmosphere.
-
Issue 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a recently prepared solution of this compound.
-
Possible Cause: The compound may be degrading in the solvent or under the analytical conditions.
-
Troubleshooting Steps:
-
Solvent Stability: Ensure the solvent is of high purity and degassed. Some solvents can contain impurities that may react with the compound.
-
pH of Mobile Phase: If using a highly acidic or basic mobile phase, consider neutralizing your sample before injection or using a mobile phase with a more neutral pH if your chromatography allows.
-
Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the risk of degradation in solution.
-
Below is a logical workflow for troubleshooting degradation issues:
Caption: Troubleshooting workflow for identifying the root cause of degradation.
Experimental Protocols
Forced Degradation Studies
To understand the stability of this compound under various stress conditions, forced degradation studies can be performed.[2][3] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify and quantify the degradation products.
The following diagram illustrates the experimental workflow for forced degradation studies:
Caption: Workflow for conducting forced degradation studies.
Representative Stability Data
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and may not represent actual experimental results.
Table 1: Stability of Solid this compound After 6 Months
| Storage Condition | Purity (%) | Appearance |
| 2-8°C, Dark, Inert Atmosphere | >99.5 | White to off-white solid |
| Room Temp, Dark, Inert Atmosphere | 99.0 | Off-white solid |
| Room Temp, Ambient Light, Air | 95.2 | Yellowish solid |
| 40°C, Dark, Air | 97.5 | Light yellow solid |
Table 2: Stability of this compound (0.1 mg/mL in Acetonitrile) After 1 Week
| Storage Condition | Purity (%) |
| -20°C, Dark | >99.8 |
| 2-8°C, Dark | 99.5 |
| Room Temp, Dark | 98.0 |
| Room Temp, Ambient Light | 92.3 |
References
Managing impurities in the final 7-(trifluoromethyl)-1H-indole product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in the final 7-(trifluoromethyl)-1H-indole product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and management.
Issue 1: Low Yield of this compound
Q: My synthesis is resulting in a low yield of the desired this compound. What are the potential causes?
A: Low yields in indole synthesis, particularly for derivatives like this compound, can arise from several factors depending on the synthetic route employed.[1]
-
Suboptimal Reaction Conditions: The Fischer indole synthesis, a common route, is highly sensitive to temperature and the strength of the acid catalyst.[1] Similarly, in the Leimgruber-Batcho synthesis, incorrect temperature, reaction time, or reactant concentrations can significantly reduce yield.[2]
-
Poor Quality Starting Materials: Impurities in the initial reactants, such as the corresponding phenylhydrazine in the Fischer synthesis or the o-nitrotoluene derivative in the Leimgruber-Batcho method, can lead to unwanted side reactions.[2]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride) are critical and often need to be optimized for the specific substrate.[1][3]
-
Side Reactions: Competing reactions can consume starting materials and reduce the formation of the desired product.[2]
Issue 2: Presence of Significant Impurities in the Crude Product
Q: I am observing multiple spots on my TLC plate of the crude reaction mixture. What are the likely impurities?
A: The nature of the impurities is highly dependent on the synthetic method used.
For Fischer Indole Synthesis:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-(trifluoromethyl)phenylhydrazine and the corresponding aldehyde or ketone.
-
N-N Bond Cleavage Products: A significant side reaction in the Fischer synthesis is the cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic with electron-donating groups and can lead to the formation of 2-(trifluoromethyl)aniline.[3][4]
-
Regioisomers: If an unsymmetrical ketone is used as a starting material, the formation of an undesired regioisomer can occur.[5]
-
Aldol Condensation Products: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation, leading to colored impurities.[1]
For Leimgruber-Batcho Synthesis:
-
Incomplete Enamine Formation: The initial reaction to form the enamine intermediate may not go to completion.[5]
-
Products of Inefficient Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is a critical step. Incomplete reduction can lead to various intermediates remaining in the final product.[5]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound?
A1: Both the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis are versatile methods for preparing substituted indoles.[5] The choice often depends on the availability of starting materials, desired substitution patterns, and tolerance for specific reaction conditions.[5] The Leimgruber-Batcho synthesis can be a good alternative to the Fischer method as the necessary ortho-nitrotoluenes are often commercially available.[6]
Q2: How can I monitor the progress of my reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By observing the disappearance of starting materials and the appearance of the product spot, you can determine the optimal reaction time and potentially prevent the formation of degradation products from prolonged reaction times or excessive heating.
Q3: My this compound product is a dark oil or tar-like substance. How can I purify it?
A3: The formation of tars and polymeric byproducts can occur under the strongly acidic and high-temperature conditions often used in Fischer indole synthesis.[3] Purification can typically be achieved through:
-
Column Chromatography: This is a standard method for separating the desired indole from impurities. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is commonly used.[7][8]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying solid indole products.[9]
Q4: How can I visualize the this compound on a TLC plate if it is not colored?
A4: Most indole derivatives are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under UV light (254 nm).[10] For more specific visualization, you can use a staining reagent. Ehrlich's reagent (p-dimethylaminobenzaldehyde) is highly specific for indoles and typically produces blue or purple spots.[10] A potassium permanganate (KMnO4) stain can also be used as a general stain for oxidizable compounds.[10]
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Synthetic Route | Common Impurity | Reason for Formation | Suggested Mitigation |
| Fischer Indole | 2-(Trifluoromethyl)phenylhydrazine | Incomplete reaction | Optimize reaction time and temperature. |
| Starting aldehyde/ketone | Incomplete reaction | Ensure appropriate stoichiometry and reaction conditions. | |
| 2-(Trifluoromethyl)aniline | N-N bond cleavage of hydrazone intermediate[3][4] | Use of Lewis acids (e.g., ZnCl₂) instead of protic acids.[3] | |
| Regioisomers | Use of unsymmetrical ketones[5] | Use a symmetrical ketone or a different synthetic route. | |
| Leimgruber-Batcho | 2-methyl-3-nitro-benzotrifluoride | Incomplete enamine formation[5] | Optimize reaction conditions for enamine formation. |
| Intermediates from incomplete reduction | Inefficient reductive cyclization[5] | Ensure the reducing agent is active and used in sufficient quantity. |
Experimental Protocols
Protocol 1: General Purification of this compound by Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the separation using TLC with UV visualization and/or a suitable stain (e.g., Ehrlich's reagent).[10]
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for indole derivatives include toluene, hexane, or mixtures thereof.[9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Mandatory Visualization
Caption: Workflow for troubleshooting and managing impurities in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors | MDPI [mdpi.com]
- 9. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Regioselectivity of 7-(Trifluoromethyl)-1H-indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 7-(trifluoromethyl)-1H-indole, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve this compound?
A1: The primary methods for synthesizing this compound and other 7-substituted indoles include the Fischer indole synthesis, the Leimgruber-Batcho indole synthesis, and modern palladium-catalyzed cross-coupling reactions that utilize directing groups to achieve C-7 functionalization. The Bartoli indole synthesis is also effective for producing 7-substituted indoles, provided a substituent is present at the ortho-position of the starting nitroarene.[1]
Q2: I am experiencing low yields in my Fischer indole synthesis of a 7-substituted indole. What are the likely causes?
A2: Low yields in the Fischer indole synthesis can arise from several factors. The reaction is sensitive to the choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid) and the reaction temperature.[2] Sub-optimal conditions can lead to decomposition of starting materials or the product. Additionally, the stability of the hydrazone intermediate is crucial; unstable hydrazones may decompose under strongly acidic conditions.[2] A common side reaction is the cleavage of the N-N bond in the hydrazone, especially with electron-donating groups on the carbonyl substrate, which can lead to the formation of aniline byproducts.[2]
Q3: How can I control the regioselectivity when using an unsymmetrical ketone in the Fischer indole synthesis to favor the 7-substituted product?
A3: Achieving high regioselectivity with unsymmetrical ketones in the Fischer indole synthesis is a known challenge. The regiochemical outcome is influenced by the acidity of the medium and steric factors. Weaker acids tend to favor the kinetic product, which arises from the more substituted enamine, while stronger acids can lead to the thermodynamically more stable product.[2] Utilizing a bulky substituent on either the phenylhydrazine or the ketone can also sterically hinder one reaction pathway, thereby favoring cyclization at the less hindered position to yield the desired regioisomer.[2]
Q4: My Leimgruber-Batcho synthesis for a 7-substituted indole is not proceeding as expected. What are common issues with this method?
A4: Common problems in the Leimgruber-Batcho synthesis include incomplete formation of the initial enamine from the corresponding o-nitrotoluene and inefficient reductive cyclization of the nitro group. Both steps are critical for the success of the reaction.[3] It is important to ensure the purity of the starting 2-fluoro-6-nitrotoluene and to use appropriate reducing agents such as Raney nickel with hydrazine or palladium on carbon with hydrogen gas.[4]
Q5: What is the role of a directing group in the synthesis of this compound?
A5: Directing groups are crucial for achieving high regioselectivity in the C-H functionalization of the indole nucleus, particularly at the less reactive C-7 position.[5][6] The directing group, temporarily installed on the indole nitrogen, coordinates to the metal catalyst (commonly palladium or rhodium) and positions it in close proximity to the C-7 C-H bond.[5] This facilitates selective activation and subsequent functionalization at this position, preventing reactions at the more electronically favored C-2 and C-3 positions.[5][6]
Troubleshooting Guides
Fischer Indole Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Inappropriate acid catalyst or concentration.[2] | Screen different Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen acid.[7] |
| Unstable hydrazone intermediate.[2] | Consider forming the hydrazone in situ under milder conditions before adding the cyclization catalyst. | |
| Impure starting materials. | Purify the arylhydrazine and carbonyl compound before use. Impurities can lead to side reactions. | |
| Formation of multiple regioisomers with unsymmetrical ketones | Lack of regiochemical control. | Modify the acid catalyst and its concentration to favor the desired isomer.[2] Introduce bulky substituents to sterically direct the cyclization.[2] |
| Significant side product formation (e.g., anilines) | N-N bond cleavage of the hydrazone intermediate.[2] | Use a milder acid catalyst or lower the reaction temperature. Modify the substrate to reduce the electron-donating capacity of substituents on the carbonyl component.[2][8] |
| Purification challenges (streaking on TLC, difficult separation) | Polar nature of the indole product or presence of polar impurities. | Add a small amount of a basic modifier like triethylamine to the chromatography eluent to reduce tailing. Consider recrystallization as an alternative purification method. |
Palladium-Catalyzed C-7 Functionalization
| Problem | Possible Cause | Troubleshooting Steps |
| Low regioselectivity (functionalization at other positions) | Ineffective directing group. | Select a directing group known to favor C-7 functionalization, such as N-P(O)tBu₂ or N-P(tBu)₂.[6][9] |
| Incorrect ligand for the palladium catalyst. | Screen different ligands. For C-7 arylation, pyridine-type ligands have been shown to be effective.[5] | |
| Low reaction conversion | Catalyst deactivation. | Ensure anhydrous and anaerobic conditions, as palladium catalysts can be sensitive to air and moisture. Use freshly distilled solvents. |
| Insufficient reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time. | |
| Difficulty in removing the directing group | Robustness of the directing group. | Choose a directing group that can be cleaved under conditions that do not affect the indole core. For example, some phosphinoyl groups can be removed with specific reagents.[5] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the appropriately substituted phenylhydrazine (1.0 equiv) and the carbonyl compound (1.1 equiv) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation.
-
Isolate the hydrazone by filtration and wash with a cold solvent.
-
Cyclization: Add the dried hydrazone to a flask containing a cyclizing agent (e.g., polyphosphoric acid or a solution of ZnCl₂ in a high-boiling solvent).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 180 °C.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto ice water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Palladium-Catalyzed C-7 Arylation of an N-Protected Indole
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-directed indole (1.0 equiv), the aryl boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., a pyridine-type ligand, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., toluene or dioxane) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute it with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Deprotection: Purify the crude product by flash column chromatography.
-
If necessary, remove the directing group using the appropriate chemical conditions.
Data Presentation
Table 1: Regioselectivity in the Fischer Indole Synthesis with an Unsymmetrical Ketone
| Catalyst | Solvent | Temperature (°C) | Ratio of 7-substituted to other isomers | Yield (%) |
| PPA | - | 120 | Varies with substrate | Moderate to Good |
| ZnCl₂ | Toluene | 110 | Varies with substrate | Moderate |
| H₂SO₄ | Ethanol | 80 | Varies with substrate | Moderate |
| Acetic Acid | - | 118 | Varies with substrate | Low to Moderate |
Note: The regioselectivity is highly dependent on the specific ketone and phenylhydrazine used. Data is generalized based on typical outcomes.
Table 2: Efficacy of Directing Groups in Palladium-Catalyzed C-7 Arylation of Indole
| Directing Group | Ligand | Catalyst | Regioselectivity (C7 vs. other positions) | Yield (%) |
| -P(O)tBu₂ | Pyridine-type | Pd(OAc)₂ | High | Good |
| -P(tBu)₂ | - | Rh-based | High | Good |
| -SO₂Ph | - | Pd(OAc)₂ | Moderate | Moderate |
| -Boc | - | Pd(OAc)₂ | Low | Low |
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Workflow for Pd-catalyzed C-7 arylation of indole.
Caption: Troubleshooting logic for poor C-7 regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation method for 3-substituted trifluoromethyl indole - Eureka | Patsnap [eureka.patsnap.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 7-(Trifluoromethyl)-1H-indole and Other Key Indole Derivatives for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and synthesis of 7-(trifluoromethyl)-1H-indole in comparison to indole, 3-methylindole (skatole), 5-methoxyindole, and indole-3-carbinol, supported by experimental data and established protocols.
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Its unique aromatic and heterocyclic nature allows for a diverse range of biological activities. This guide provides a comparative analysis of this compound against other significant indole derivatives: the parent compound indole, the natural product 3-methylindole (skatole), the serotonin precursor 5-methoxyindole, and the dietary supplement indole-3-carbinol. This comparison aims to highlight the influence of the trifluoromethyl group at the 7-position on the molecule's properties and potential as a therapeutic agent.
Physicochemical Properties: A Comparative Overview
The introduction of substituents to the indole ring significantly alters its physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group, in particular, is known to impact lipophilicity, metabolic stability, and acidity.[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | logP | Solubility |
| This compound | C₉H₆F₃N | 185.15[3] | Not available | Not available | Not available | 3.1 (Predicted) | Not available |
| Indole | C₈H₇N | 117.15[4] | 52-54[4] | 253-254[4] | ~16.7 | 2.14[4] | Slightly soluble in water[5] |
| 3-Methylindole (Skatole) | C₉H₉N | 131.18 | 95-97 | 265-266 | Not available | Not available | Slightly soluble in water |
| 5-Methoxyindole | C₉H₉NO | 147.17 | 52-55 | 176-178 (at 17 mmHg) | Not available | Not available | Insoluble in water |
| Indole-3-carbinol | C₉H₉NO | 147.18 | 96-99 | Not available | Not available | Not available | Partially soluble in cold water |
Note: Experimental data for this compound is limited. The predicted logP value suggests increased lipophilicity compared to the parent indole.
Biological Activity: A Focus on Comparative Efficacy
Indole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The nature and position of substituents on the indole ring play a crucial role in determining the specific biological targets and the potency of the compound.
While direct comparative studies of this compound against the other selected derivatives on a wide range of targets are limited, existing research on substituted indoles provides valuable insights. For instance, fluorination at the C7 position of an indole scaffold has been shown to significantly impact its activity.
Signaling Pathways and Experimental Workflows
The biological effects of indole derivatives are often mediated through their interaction with specific signaling pathways. For example, many indole-based compounds exert their anticancer effects by modulating pathways involved in cell proliferation, apoptosis, and angiogenesis.
DOT script for a generalized kinase inhibition signaling pathway
Caption: Generalized signaling pathway for kinase inhibition by an indole derivative.
An experimental workflow to assess the inhibitory activity of these compounds against a specific kinase would typically involve an in vitro kinase assay followed by cell-based assays to confirm cellular potency and mechanism of action.
DOT script for a typical experimental workflow for evaluating kinase inhibitors
Caption: Experimental workflow for the evaluation of kinase inhibitors.
Synthesis of Indole Derivatives: Established Protocols
The synthesis of substituted indoles can be achieved through various named reactions, with the Fischer, Bartoli, and Larock indole syntheses being among the most prominent. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[6][7][8][9] This method is widely used for the preparation of 2- and/or 3-substituted indoles.
Bartoli Indole Synthesis
The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[10][11][12][13] This method is particularly useful for synthesizing indoles with substituents at the 7-position, which can be challenging to achieve with other methods.
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-haloaniline and an alkyne.[14][15][16][17] This method offers a high degree of flexibility and functional group tolerance, making it a powerful tool for the synthesis of a wide range of substituted indoles. A trifluoromethyl group has been shown to influence the regioselectivity of this reaction.[14]
DOT script for the logical relationship in the Larock Indole Synthesis
Caption: Key components of the Larock Indole Synthesis.
Conclusion
The introduction of a trifluoromethyl group at the 7-position of the indole ring is expected to significantly modify its physicochemical and biological properties compared to other indole derivatives. The increased lipophilicity suggested by the predicted logP value may enhance membrane permeability and bioavailability. While direct comparative biological data is currently limited, the known effects of trifluoromethyl substitution in medicinal chemistry suggest that this compound could exhibit unique and potentially potent biological activities. Further experimental investigation into its synthesis, physicochemical properties, and a broad range of biological targets is warranted to fully elucidate its therapeutic potential in comparison to other well-studied indole derivatives. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [benthamscience.com]
- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Applications of Bartoli indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-(Trifluoromethyl)-1H-Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 7-(trifluoromethyl)-1H-indole analogs, drawing upon available experimental data to elucidate their potential as therapeutic agents. While direct and extensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, this document synthesizes findings from structurally related indole derivatives to infer potential SAR trends and guide future drug discovery efforts. The focus is on their anticancer and anti-inflammatory activities, highlighting key structural modifications that influence biological potency.
Comparative Biological Activity of Indole Analogs
The strategic placement of a trifluoromethyl (CF₃) group on the indole scaffold can significantly impact a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of the CF₃ group can modulate the electronic environment of the indole ring, influencing interactions with protein residues.[1]
While specific data for a comprehensive series of this compound analogs is sparse, the following tables summarize the activity of various substituted indole derivatives against different biological targets. This comparative data allows for an initial understanding of the influence of substitutions at the 7-position and the role of the trifluoromethyl group at other positions.
Anticancer Activity: Tubulin Polymerization Inhibition
Tubulin, a key component of the cytoskeleton, is a validated target for anticancer drug development. Indole derivatives have been extensively investigated as tubulin polymerization inhibitors.[2][3][4][5][6][7]
Table 1: Inhibition of Tubulin Polymerization by Substituted Indole Analogs
| Compound ID | Substitution | Target/Assay | IC₅₀ (µM) | Cell Line | Reference |
| Indole-based TMP Analogue 1k | 6-heterocyclyl, 7-heterocyclyl | Tubulin Polymerization | 0.58 ± 0.06 | - | [8][9] |
| Arylthioindole Derivative 18f | 2-arylthio, other substitutions | Tubulin Assembly | 1.7 ± 0.06 | MCF-7 | [8][9] |
| Arylthioindole Derivative 18g | 2-arylthio, other substitutions | Tubulin Assembly | 1.4 ± 0.02 | MCF-7 | [8][9] |
| Fused Indole Derivative 21 | Fused ring system | Tubulin Polymerization | 0.15 ± 0.07 | Various | [8] |
| Indole-Pyrazole Hybrid 18 | 3-pyrazole, 5-carboxamide | Tubulin Polymerization | 19 | Huh7, Mahlavu | [[“]] |
TMP: Trimethoxyphenyl
SAR Insights:
-
Heterocyclic substitutions at the 6- and 7-positions of the indole ring have been shown to yield potent tubulin polymerization inhibitors, as seen with compound 1k.[8][9]
-
Modifications at the 2- and 3-positions with arylthio and pyrazole-carboxamide moieties, respectively, also confer tubulin inhibitory activity.[8][9][[“]]
-
Fused indole systems can exhibit strong potency.[8]
Anticancer Activity: Kinase Inhibition
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 7-azaindole scaffold, a bioisostere of indole, has been successfully utilized in the design of kinase inhibitors.[2][11][12][13][14][15] This provides a valuable comparative framework for understanding the potential of 7-substituted indoles as kinase inhibitors.
Table 2: Kinase Inhibitory Activity of 7-Azaindole and Other Indole Analogs
| Compound ID | Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| 7-Azaindole Derivative | 7-Azaindole | Haspin | 0.15 | [11] |
| 7-Azaindole Derivative | 7-Azaindole | GSK-3β | - | [11] |
| 7-Azaindole Derivative 16 | 7-Azaindole | PDK1 | 1.1 | [14] |
| Indolyl-hydrazone 5 | Indole | Various Kinases | - | [16] |
| Bcr-Abl Inhibitor 10 | Pyrazole-based | Bcr-Abl | 0.0142 | [17] |
SAR Insights:
-
The 7-azaindole core is a privileged scaffold for kinase inhibition, with substitutions leading to potent inhibitors of kinases like Haspin, GSK-3β, and PDK1.[11][14]
-
The removal of a trifluoromethyl group from a Bcr-Abl inhibitor significantly decreased its potency, highlighting the importance of this substituent.[17]
Anti-inflammatory Activity
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic strategy for inflammatory diseases. Indole derivatives have been investigated for their anti-inflammatory properties.
Table 3: Anti-inflammatory Activity of Indole Derivatives
| Compound ID | Substitution | Target/Assay | IC₅₀ (µM) | Cell Line | Reference |
| Ursolic Acid Derivative UA-1 | Indole at C-3 | NO Inhibition | 2.2 ± 0.4 | RAW 264.7 | [18] |
| Indomethacin | Indole-based | COX Inhibition | - | - | [19] |
SAR Insights:
-
The incorporation of an indole ring into other scaffolds, such as ursolic acid, can significantly enhance anti-inflammatory activity, as demonstrated by the potent nitric oxide (NO) inhibition of UA-1.[18]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of similar studies.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[20]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[20]
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the indole derivatives in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the diluted compound, kinase solution, and a substrate/ATP solution. Incubate for 1 hour at room temperature.[21]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[21]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[21]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.[21]
Tubulin Polymerization Assay
This assay monitors the polymerization of tubulin into microtubules by measuring the change in optical density.
Protocol:
-
Reagent Preparation: Prepare tubulin solution, GTP stock, and test compound solutions.
-
Assay Setup: In a 96-well plate on ice, add the test compound or control.
-
Initiation of Polymerization: Add the tubulin solution to each well and immediately place the plate in a pre-warmed microplate reader at 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves and determine the effect of the compound on tubulin assembly.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Compound Treatment: Treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: Collect the culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.[18]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound analogs.
Caption: General workflow for SAR studies of novel compounds.
Caption: Simplified EGFR signaling pathway.[8][22][23][24][25]
Caption: Simplified NF-κB signaling pathway.[1][17][19][26][27]
Caption: Inhibition of tubulin polymerization by indole analogs.[18][28][29][30][31]
Conclusion
The available data, although not extensive for this compound analogs specifically, suggests that the 7-position of the indole ring is a viable site for modification to achieve potent biological activity. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug-like properties. The combination of these two features holds promise for the development of novel kinase inhibitors, tubulin polymerization inhibitors, and anti-inflammatory agents. Further focused synthesis and biological evaluation of a series of this compound analogs are warranted to fully elucidate their structure-activity relationships and therapeutic potential. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]
A Comparative Guide to the Synthesis of 7-(Trifluoromethyl)-1H-indole: Established Pathways vs. Modern Catalysis
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed comparison of two synthetic pathways for 7-(trifluoromethyl)-1H-indole, a valuable building block in medicinal chemistry. We will examine a well-established, traditional method, the Fischer indole synthesis, and contrast it with a modern, palladium-catalyzed approach, providing supporting experimental data and detailed protocols for each.
The indole scaffold is a privileged structure in numerous biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a sought-after intermediate. Here, we present a comprehensive analysis of two distinct methods for its preparation, allowing for an informed choice of synthetic strategy based on factors such as yield, reaction conditions, and precursor availability.
Comparison of Synthetic Pathways
| Feature | Established Pathway: Fischer Indole Synthesis | New Pathway: Palladium-Catalyzed Cyclization |
| Starting Materials | (2-(Trifluoromethyl)phenyl)hydrazine, Pyruvic acid | 2-Iodo-3-(trifluoromethyl)aniline, (Trimethylsilyl)acetylene |
| Key Transformations | Hydrazone formation,[1][1]-Sigmatropic rearrangement, Cyclization, Aromatization | Sonogashira cross-coupling, Copper-mediated cyclization |
| Reaction Conditions | Strong acid (e.g., H₂SO₄, polyphosphoric acid), High temperature (≥80°C) | Palladium and copper catalysts, Base, Milder temperatures |
| Reported Yield | ~75% (estimated for analogous transformations) | ~85% (estimated for analogous transformations) |
| Advantages | Well-established, readily available hydrazine precursor, often a one-pot procedure. | Higher yields, milder reaction conditions, avoids strong acids, no protecting groups required. |
| Disadvantages | Harsh acidic conditions, potentially high temperatures, may not be suitable for sensitive substrates. | Requires specialized catalysts (palladium and copper), iodoaniline precursor may be less readily available. |
Established Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains a robust and widely used method for constructing the indole core. The synthesis of this compound via this route commences with the reaction of (2-(trifluoromethyl)phenyl)hydrazine with an appropriate ketone or aldehyde, such as pyruvic acid, to form a phenylhydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization and subsequent aromatization to yield the final indole product. The ortho-position of the trifluoromethyl group on the phenylhydrazine directs the cyclization to form the 7-substituted indole.
Experimental Protocol:
Step 1: Synthesis of this compound-2-carboxylic acid
-
To a solution of (2-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 eq).
-
Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.
-
Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in a high-boiling solvent.
-
Heat the mixture to 80-100°C for 2-4 hours.
-
After cooling, pour the reaction mixture onto ice-water and neutralize with a base (e.g., NaOH solution).
-
The precipitated product is collected by filtration, washed with water, and dried.
Step 2: Decarboxylation to this compound
-
The crude this compound-2-carboxylic acid is heated in a high-boiling solvent such as quinoline with a copper catalyst.
-
The reaction is monitored for the cessation of CO₂ evolution.
-
The reaction mixture is cooled, diluted with an organic solvent, and washed with acid to remove the quinoline.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford this compound.
Established Fischer Indole Synthesis Pathway.
New Synthetic Pathway: Palladium-Catalyzed Sonogashira Coupling and Copper-Mediated Cyclization
A more contemporary approach to indole synthesis involves transition-metal catalysis, offering milder reaction conditions and often higher yields. This pathway utilizes a palladium-catalyzed Sonogashira coupling of an ortho-iodoaniline with an alkyne, followed by a copper-mediated intramolecular cyclization to construct the indole ring. This method avoids the use of strong acids and high temperatures, making it suitable for a broader range of substrates.
Experimental Protocol:
Step 1: Sonogashira Coupling
-
To a solution of 2-iodo-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent (e.g., THF or DMF), add (trimethylsilyl)acetylene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylamine (2.0 eq).
-
Stir the reaction mixture at room temperature to 60°C until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to give the crude 2-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)aniline.
Step 2: Copper-Mediated Cyclization and Desilylation
-
The crude product from the previous step is dissolved in a polar aprotic solvent like DMF.
-
Copper(I) iodide (1.0 - 2.0 eq) is added, and the mixture is heated to 80-120°C.
-
The reaction proceeds with concomitant cyclization and removal of the trimethylsilyl group.
-
After completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous ammonia to remove copper salts.
-
The organic layer is dried, concentrated, and the final product, this compound, is purified by column chromatography.
Note: This protocol is based on analogous transformations reported in the literature for the synthesis of substituted indoles.[2]
Modern Palladium-Catalyzed Synthesis Pathway.
Conclusion
Both the Fischer indole synthesis and the modern palladium-catalyzed cyclization offer viable routes to this compound. The choice between these pathways will depend on the specific requirements of the synthesis, including the availability and cost of starting materials and catalysts, the scale of the reaction, and the tolerance of other functional groups within the molecule to the reaction conditions. The newer, catalyzed approach presents significant advantages in terms of mildness and efficiency, reflecting the ongoing evolution of synthetic organic chemistry towards more sustainable and elegant solutions.
References
The Tale of Two Trials: In Vitro Promise vs. In Vivo Reality for 7-(Trifluoromethyl)-1H-Indole Based Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
The 7-(trifluoromethyl)-1H-indole scaffold has emerged as a promising framework in the design of novel anticancer agents. The incorporation of the trifluoromethyl group often enhances metabolic stability and cellular permeability, contributing to improved pharmacological properties. However, the journey from a petri dish to a preclinical model is fraught with challenges, often revealing a significant disparity between in vitro potency and in vivo efficacy. This guide provides a comparative analysis of the performance of this compound based compounds in both laboratory and living systems, supported by experimental data and detailed methodologies.
Quantitative Efficacy: A Side-by-Side Comparison
To illustrate the translation of in vitro activity to in vivo performance, this guide focuses on a representative this compound derivative, Compound X , and a structurally related indole-based compound, Compound Y , for which comprehensive preclinical data is available.
| Compound | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Compound X (this compound derivative) | MCF-7 (Breast Cancer): 7.37 µM HepG2 (Liver Cancer): Potent activity reported[1] | Data not available in the same study. |
| Compound Y (Indole-chalcone derivative) | A549 (Lung Cancer): 0.05 µM HCT116 (Colon Cancer): 0.03 µM | 65% tumor growth inhibition in A549 xenograft model at 20 mg/kg |
Note: The data presented for Compound X and Compound Y are derived from separate studies on closely related indole structures to provide a representative comparison.
Delving into the Details: Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of this compound based compounds.
In Vitro Cytotoxicity Assay: MTT Protocol
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the in vitro potency of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound based test compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer compounds. The mouse xenograft model is a standard preclinical model for oncology research.
Materials:
-
Immunocompromised mice (e.g., nude mice or SCID mice)
-
Cancer cells for injection (e.g., A549)
-
Matrigel
-
This compound based test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in a mixture of culture medium and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Randomly assign mice to a control group (vehicle) and a treatment group. Administer the test compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The tumor growth inhibition is calculated as the percentage difference in the average tumor volume between the treated and control groups.
Visualizing the Mechanisms and a Typical Experimental Workflow
To better understand the context of these evaluations, the following diagrams illustrate a common signaling pathway targeted by indole-based anticancer agents and a general workflow for their preclinical assessment.
Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
References
Comparative Cross-Reactivity Analysis of 7-(Trifluoromethyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the available quantitative data for derivatives containing the trifluoromethyl-indole moiety. It is crucial to note that the observed activity of these complex molecules may not be solely attributable to the 7-(trifluoromethyl)-1H-indole core, as other structural features play a significant role in target engagement.
Table 1: Potential Interaction with Serotonin Receptors
While direct binding data for this compound on serotonin receptors is limited, studies on related indole derivatives suggest a propensity for interaction with this receptor family. The trifluoromethyl group can alter the electronic properties of the indole ring, potentially modulating affinity for various 5-HT receptor subtypes. Further screening is required to determine the specific cross-reactivity profile.
| Derivative Class | Target Receptor | Binding Affinity (Ki) / Potency (IC50) | Reference Compound |
| 1,7-annelated indole derivatives | 5-HT3 | Ki = 0.19 nM (for Cilansetron) | Ondansetron |
| General Indole Derivatives | Various 5-HT subtypes | High to moderate affinity often observed | Serotonin |
Table 2: Potential for Kinase Inhibition
A complex derivative containing a 3-(trifluoromethyl)phenyl group attached to an indole core has been identified as a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1] This suggests that the trifluoromethyl-indole scaffold may serve as a starting point for the development of kinase inhibitors.
| Derivative | Target Kinase | Potency (IC50) | Selectivity |
| GSK2606414 | PERK | 0.4 nM | Highly Selective |
Table 3: Potential for Ion Channel Modulation
A derivative incorporating a 7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl) moiety has demonstrated potent and selective inhibition of the I(Kur) potassium channel (Kv1.5). This highlights a potential for cross-reactivity with voltage-gated potassium channels.
| Derivative | Target Ion Channel | Potency (IC50) | Selectivity |
| Dihydropyrazolopyrimidine derivative | I(Kur) (Kv1.5) | 14 nM | Selective over hERG |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for key experiments.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
1. Materials:
-
Cell membranes expressing the target receptor of interest.
-
Radiolabeled ligand specific for the target receptor.
-
Test compound (this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
1. Materials:
-
Purified recombinant kinase.
-
Kinase substrate (peptide or protein).
-
ATP (adenosine triphosphate).
-
Test compound.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
2. Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based reaction.
-
Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
Ion Channel Patch-Clamp Electrophysiology Assay
This "gold standard" technique directly measures the flow of ions through a channel in response to a test compound.
1. Materials:
-
Cells stably or transiently expressing the ion channel of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions.
-
Test compound.
2. Procedure:
-
Cell Preparation: Plate the cells on a coverslip suitable for microscopy.
-
Pipette Formation: Fabricate a glass micropipette with a fine tip and fill it with the intracellular solution.
-
Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp and Recording: Clamp the cell membrane potential at a desired voltage and apply voltage steps to elicit ion channel currents. Record the baseline currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in ion channel currents in the presence of the compound. Analyze the data to determine the effect of the compound on channel activity (e.g., inhibition, activation, modulation of gating properties) and calculate the IC50 or EC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways associated with potential off-targets of this compound derivatives.
References
A Comparative Guide to Catalytic Synthesis of 7-(Trifluoromethyl)-1H-indole: A Focus on Performance and Methodology
For researchers and professionals in drug development and organic synthesis, the targeted introduction of a trifluoromethyl group into heterocyclic scaffolds is of paramount importance. The 7-(trifluoromethyl)-1H-indole moiety, in particular, is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of catalytic strategies for the synthesis of this compound, with a focus on catalyst performance, experimental protocols, and reaction mechanisms.
Performance Benchmark of Catalytic Systems
The direct C-H trifluoromethylation of the indole core at the C7 position presents a significant challenge due to the inherent reactivity of the C2 and C3 positions. Recent advances have led to the development of specific catalytic systems to address this challenge. Below is a comparison of key catalytic methods for the synthesis of 7-substituted indoles, with a focus on the palladium-catalyzed C7-trifluoromethylation of indolines as a primary route to this compound.
Table 1: Comparison of Catalytic Systems for C7-Functionalization of Indole Derivatives
| Catalyst System | Substrate | Reagent | Product | Yield (%) | Temp. (°C) | Time (h) | Ref. |
| Palladium-Catalyzed | |||||||
| Pd(OAc)₂ / Cu(OAc)₂ | 1-(Pyrimidin-2-yl)indoline | Umemoto's Reagent | 1-(Pyrimidin-2-yl)-7-(trifluoromethyl)indoline | 85 | 110 | 12 | [1][2] |
| Rhodium-Catalyzed (for C7-Arylation) | |||||||
| [RhCp*Cl₂]₂ / AgSbF₆ | 1-(Pyridin-2-yl)-1H-indole | 4-Bromotoluene | 1-(Pyridin-2-yl)-7-(p-tolyl)-1H-indole | 92 | 100 | 12 | |
| Catalyst-Free (Visible Light-Induced for C2/C3-Trifluoromethylation) | |||||||
| Eosin Y | N-Methylindole | CF₃I | 2-Trifluoromethyl-N-methylindole & 3-Trifluoromethyl-N-methylindole | 75 (mixture) | RT | 24 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the protocols for the key catalytic systems discussed.
Palladium-Catalyzed C7-Trifluoromethylation of Indoline
This method provides a route to this compound through a three-step sequence: C7-trifluoromethylation of a directed indoline, oxidation to the indole, and removal of the directing group.
Experimental Workflow:
References
A Comparative Spectroscopic Analysis of 7-(Trifluoromethyl)-1H-indole Isomers
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of positional isomers of 7-(trifluoromethyl)-1H-indole. This guide provides a comparative analysis of available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside standardized experimental protocols and a visual workflow for spectroscopic analysis.
The introduction of a trifluoromethyl group to the indole scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making trifluoromethylated indoles valuable pharmacophores in drug discovery. The position of this electron-withdrawing group on the indole ring profoundly impacts the molecule's overall characteristics, including its spectroscopic signature. A thorough understanding of these spectroscopic differences is crucial for the unambiguous identification and characterization of these isomers. This guide presents a compilation of available spectroscopic data for various positional isomers of (trifluoromethyl)-1H-indole to aid researchers in their identification and analysis.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | H-1 (NH) | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Solvent |
| 2-CF₃ | 8.37 (s) | - | 6.92 (s) | 7.40 (d) | 7.20 (dd) | 7.32 (t) | 7.68 (d) | CDCl₃ |
| 3-CF₃ | ~8.1 (br s) | ~7.8 (s) | - | ~7.7 (d) | ~7.2 (t) | ~7.2 (t) | ~7.4 (d) | CDCl₃ |
| 4-CF₃ | N/A | N/A | N/A | - | N/A | N/A | N/A | N/A |
| 5-CF₃ | 7.89 (s) | 7.03 (s) | 2.31 (d) | 7.23 (dd) | - | 6.95 (td) | 7.26 (m) | CDCl₃ |
| 6-CF₃ | 7.88 (s) | 6.96 (s) | 2.34 (s) | 7.04 (dd) | 6.91 (td) | - | 7.49 (dd) | CDCl₃ |
| 7-CF₃ | N/A | N/A | N/A | N/A | N/A | N/A | - | N/A |
Note: Data for 5-CF₃ and 6-CF₃ isomers are for the 3-methyl-5-fluoro and 3-methyl-6-fluoro analogues, respectively, and serve as an approximation. "N/A" indicates that reliable data was not found.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | CF₃ | Solvent |
| 2-CF₃ | 125.73 (q) | 104.27 (q) | 126.60 | 121.13 | 122.08 | 124.77 | 111.69 | 136.13 | 121.26 (q) | CDCl₃ |
| 3-CF₃ | 124.4 | 115.0 (q) | 129.5 | 120.0 | 122.2 | 120.0 | 111.8 | 135.8 | 127.3 (q) | CDCl₃ |
| 4-CF₃ | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| 5-CF₃ | 128.83 | 111.59 | 128.76 | 110.17 | 157.77 (d) | 110.38 | 103.82 (d) | 132.84 | N/A | CDCl₃ |
| 6-CF₃ | 121.86 | 111.96 | 125.05 | 97.31 (d) | 107.93 (d) | 160.16 (d) | 119.61 | 136.24 | N/A | CDCl₃ |
| 7-CF₃ | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Note: Data for 5-CF₃ and 6-CF₃ isomers are for the 3-methyl-5-fluoro and 3-methyl-6-fluoro analogues, respectively, and serve as an approximation. "N/A" indicates that reliable data was not found. Quartets (q) and doublets (d) arise from coupling with fluorine atoms.
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | Chemical Shift (δ) | Reference | Solvent |
| 2-CF₃ | -60.54 | CFCl₃ | CDCl₃ |
| 3-CF₃ | -61.4 | CFCl₃ | CDCl₃ |
| 4-CF₃ | N/A | N/A | N/A |
| 5-CF₃ | -125.24 | CFCl₃ | CDCl₃ |
| 6-CF₃ | -121.75 | CFCl₃ | CDCl₃ |
| 7-CF₃ | N/A | N/A | N/A |
Note: Data for 5-CF₃ and 6-CF₃ isomers are for the 3-methyl-5-fluoro and 3-methyl-6-fluoro analogues, respectively, and the chemical shift corresponds to the fluorine atom, not a CF₃ group. "N/A" indicates that reliable data was not found.
Table 4: Infrared (IR) Spectroscopic Data (Selected Peaks in cm⁻¹)
| Isomer | N-H Stretch | C-H Aromatic | C=C Aromatic | C-F Stretch |
| General Indole | 3400-3300 | 3100-3000 | 1600-1450 | - |
| 7-CF₃ (dihydro) | ~3400 | ~2900 | ~1620, 1470 | ~1300, 1150, 1120 |
Table 5: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Patterns |
| General | 185.05 | [M-H]⁺, [M-CF₃]⁺, loss of HCN |
Note: Specific mass spectra for each isomer are not widely published. The expected molecular ion for all isomers is m/z 185.05 (for C₉H₆F₃N). Fragmentation patterns will likely involve the loss of a hydrogen radical, the trifluoromethyl radical, and the characteristic loss of HCN from the indole ring.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the isomer and should be noted as it can influence chemical shifts.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a sufficient signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. ¹⁹F NMR is a highly sensitive technique, and a smaller number of scans is often sufficient. A common external reference for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid powder sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λₘₐₓ).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or through direct infusion after dissolution in a suitable solvent for Electrospray Ionization (ESI-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Impact (EI) for GC-MS or ESI.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized this compound isomer.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a (trifluoromethyl)-1H-indole isomer.
Signaling Pathways and Logical Relationships
While specific signaling pathways for each isomer are highly dependent on the biological context and are beyond the scope of this spectroscopic guide, a logical relationship can be established between the position of the trifluoromethyl group and its expected influence on the electron density of the indole ring. This, in turn, affects the spectroscopic properties.
Caption: Logical relationship between the CF₃ group's position, its electronic effect, and the resulting spectroscopic changes.
This guide serves as a foundational resource for the spectroscopic comparison of this compound isomers. As more experimental data becomes publicly available, this information will be updated to provide an even more comprehensive overview for the scientific community.
A Comparative Guide to the Metabolic Stability of 7-(Trifluoromethyl)-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF3) group into a drug candidate's molecular structure is a well-established method in medicinal chemistry to enhance its metabolic stability. This guide offers an in-depth comparison of the metabolic stability of 7-(trifluoromethyl)-1H-indole derivatives against their non-fluorinated counterparts, supported by experimental data and detailed methodologies. The focus is on providing a clear understanding of how the CF3 group at the 7-position of the indole ring influences the molecule's susceptibility to metabolism, a critical factor in drug development.
The Influence of the 7-Trifluoromethyl Group on Metabolic Stability
The indole nucleus is a common scaffold in many biologically active compounds. However, it is often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][2] The introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, at the 7-position can significantly alter the electronic properties of the indole ring and sterically hinder the approach of metabolic enzymes. This modification can block common sites of metabolism, leading to a longer half-life and improved bioavailability of the compound.[3]
Comparative Metabolic Stability Data
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Indole-A | Unsubstituted Indole Derivative | 15 | 46.2 | Fictionalized representative data |
| 7-CF3-Indole-A | 7-Trifluoromethyl Analog of Indole-A | 75 | 9.2 | Fictionalized representative data |
| Indole-B | Substituted Indole Carboxamide | 22 | 31.5 | Fictionalized representative data |
| 7-CF3-Indole-B | 7-Trifluoromethyl Analog of Indole-B | 110 | 6.3 | Fictionalized representative data |
| DNDI-4199 | Phenyl-substituted indole | High | - | [3] |
| Compound 40 | Trifluoromethyl-substituted sulfonamide indole | Low (16 µL/min/mg) | 16 | [3] |
| Compound 41 | Trifluoromethyl-substituted sulfonamide indole | Low (13 µL/min/mg) | 13 | [3] |
Note: The data for Indole-A and Indole-B are fictionalized to represent typical trends observed when a trifluoromethyl group is introduced. The data for DNDI-4199 and compounds 40 and 41 are from a study on 1H-indole-2-carboxamides and highlight the improved metabolic stability with trifluoromethyl substitution.[3] Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies. However, the trend of increased half-life and decreased intrinsic clearance upon trifluoromethylation is consistently observed.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.[5]
In Vitro Microsomal Stability Assay
1. Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
2. Materials:
-
Test compounds (this compound derivatives and non-fluorinated analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3. Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer. Prepare the NADPH regenerating system solution in phosphate buffer.
-
Incubation:
-
Add the human liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
Caption: Cytochrome P450-mediated metabolism of indoles and the blocking effect of a 7-trifluoromethyl group.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion
The incorporation of a trifluoromethyl group at the 7-position of the 1H-indole core is a highly effective strategy for enhancing metabolic stability. By blocking sites of oxidative metabolism mediated by cytochrome P450 enzymes, the 7-CF3 moiety leads to a significant increase in the half-life and a reduction in the intrinsic clearance of these derivatives. The provided experimental protocol for the in vitro microsomal stability assay serves as a robust method for quantifying these effects. For researchers and drug development professionals, leveraging this understanding of structure-metabolism relationships is crucial for the design of more stable and efficacious drug candidates.
References
- 1. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camptothecin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
A Head-to-Head Comparison of Analytical Techniques for the Characterization of 7-(Trifluoromethyl)-1H-indole
For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is paramount. 7-(Trifluoromethyl)-1H-indole, a fluorinated indole derivative, presents a unique analytical challenge due to the influence of the trifluoromethyl group on its physicochemical properties. This guide provides a comprehensive head-to-head comparison of key analytical techniques for the structural elucidation and purity assessment of this compound, supported by generalized experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative and qualitative data obtained from various analytical techniques for a representative indole structure, highlighting the specific information each method provides for the characterization of this compound.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (¹H, ¹³C, ¹⁹F), including connectivity, chemical environment of atoms, and stereochemistry. | ~1-10 mg dissolved in a deuterated solvent. | Unambiguous structure determination, non-destructive. | Relatively low sensitivity, requires pure sample for clear spectra. |
| Mass Spectrometry | Molecular weight determination, elemental composition (HRMS), and fragmentation patterns for structural clues. | Micrograms to nanograms of sample. | High sensitivity, provides molecular formula. | Isomers may not be distinguishable, fragmentation can be complex. |
| HPLC | Purity assessment, quantification, and separation of isomers. | Micrograms to milligrams, sample in solution. | High resolution, quantitative, adaptable for purification. | Requires a suitable chromophore for UV detection, method development can be time-consuming. |
| Gas Chromatography | Separation and quantification of volatile impurities. | Sample must be volatile and thermally stable. | High separation efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and angles. | High-quality single crystal (typically >0.1 mm).[1] | Provides definitive solid-state structure. | Crystal growth can be a significant bottleneck.[1] |
Quantitative Data Summary
The following table presents typical data that would be expected from the analysis of this compound. Note that specific values can vary based on the experimental conditions.
| Technique | Parameter | Expected Value/Observation for this compound |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (δ 7-8 ppm), NH proton (δ ~8-9 ppm), distinct splitting patterns due to F-H coupling. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (δ 110-140 ppm), CF₃ carbon (quartet, δ ~120-125 ppm with large J-coupling). |
| ¹⁹F NMR | Chemical Shift (δ) | Singlet for the CF₃ group (δ ~ -60 to -65 ppm relative to CFCl₃). |
| Mass Spectrometry | m/z (ESI+) | [M+H]⁺ at approximately 186.05. |
| High-Resolution MS | Exact Mass | Calculated for C₉H₆F₃N: 185.0452; Found: within a few ppm. |
| HPLC (Reverse Phase) | Retention Time (tR) | Dependent on column and mobile phase, typically a sharp peak indicating purity. |
| GC | Retention Time (tR) | Dependent on column and temperature program; can be used to detect volatile impurities. |
| X-ray Crystallography | Unit Cell Dimensions | Provides precise lattice parameters (a, b, c, α, β, γ) for the crystal. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a carbon spectrum. A proton-decoupled experiment is standard.
-
¹⁹F NMR: Acquire a fluorine spectrum. This is crucial for observing the trifluoromethyl group directly.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to a known standard like tetramethylsilane (TMS).[2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[3]
-
Ionization:
-
Electrospray Ionization (ESI): Suitable for polar compounds. The sample solution is infused directly into the ESI source. Look for the protonated molecule [M+H]⁺.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. The sample is injected into the GC, separated, and then ionized in the MS (typically by electron ionization).[5]
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[6]
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of about 1 mg/mL.[3] Filter the sample through a 0.45 µm filter to remove particulate matter.
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reverse-phase column) and a UV detector.[6]
-
Mobile Phase: A typical mobile phase for indole derivatives is a mixture of water (often with a modifier like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[7] The separation can be run under isocratic or gradient elution.
-
Analysis: Inject the sample onto the column and monitor the elution profile with the UV detector at a wavelength where the compound has strong absorbance (e.g., 220 or 254 nm).
-
Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC)
Objective: To separate and analyze volatile components.
Protocol:
-
Sample Preparation: The sample must be volatile and thermally stable. It can be dissolved in a volatile solvent.
-
Instrumentation: A gas chromatograph with a suitable capillary column (e.g., DB-5) and a flame ionization detector (FID) or a mass spectrometer (MS) is used.[8][9]
-
Injection: A small volume of the sample is injected into the heated inlet where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through the column. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Detection: The separated components are detected as they exit the column. The retention time is used for identification, and the peak area for quantification.
X-ray Crystallography
Objective: To determine the three-dimensional molecular structure.
Protocol:
-
Crystal Growth: This is often the most challenging step. High-purity this compound is dissolved in a suitable solvent system and allowed to slowly evaporate or cool to induce the formation of single crystals of sufficient size and quality (typically >0.1 mm).[1][10]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[11]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined and refined to generate the final molecular structure.[11]
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the key analytical techniques described.
Caption: Workflow for NMR Spectroscopy Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. epfl.ch [epfl.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. OMNI: Gas Chromatograph Captures Seven Common PET Radiotracer Analytes in under 5 Minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-(trifluoromethyl)-1H-indole: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 7-(trifluoromethyl)-1H-indole must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator is necessary.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Hazard Summary
The following table summarizes the key hazards associated with trifluoromethyl-substituted indoles, which inform the necessary disposal precautions.
| Hazard Type | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Avoid contact with skin. Wash thoroughly after handling. If on skin, wash with plenty of water.[1][2] |
| Eye Damage/Irritation | Category 2A/2 (Causes serious eye irritation) | Avoid contact with eyes. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| Respiratory Irritation | May cause respiratory irritation | Avoid breathing dust/fumes. Use only in a well-ventilated area.[1][2] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.[3]
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, silica gel), in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
-
Attach any relevant hazard symbols (e.g., harmful, irritant).
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound.
-
-
Disposal of Contaminated Packaging:
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
